molecular formula C17H16O5 B12424979 5-Hydroxy-7,8-dimethoxyflavanone

5-Hydroxy-7,8-dimethoxyflavanone

Cat. No.: B12424979
M. Wt: 300.30 g/mol
InChI Key: VPGMCCIECGDASG-UHFFFAOYSA-N
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Description

5-Hydroxy-7,8-dimethoxy-2-phenyl-chroman-4-one is a natural product found in Andrographis lineata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3

InChI Key

VPGMCCIECGDASG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC

Origin of Product

United States

Foundational & Exploratory

5-Hydroxy-7,8-dimethoxyflavanone chemical structure and properties

[1][2][3][4][5]

Part 1: Chemical Identity & Structural Analysis[2][6]

5-Hydroxy-7,8-dimethoxyflavanone is a rare naturally occurring flavonoid belonging to the flavanone subclass.[1][2] Unlike its oxidized flavone counterpart (5-hydroxy-7,8-dimethoxyflavone), this molecule possesses a saturated C2-C3 bond, conferring distinct stereochemical and pharmacological properties.[1][2] It is most notably identified as a minor but potent constituent in the ethyl acetate fraction of Andrographis paniculata (Burm. f.) Nees.

Physicochemical Profile[2][4][6][7][8][9]
PropertyData
IUPAC Name (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
CAS Registry Number 113981-49-0
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Appearance Yellowish crystalline solid
Solubility Soluble in Chloroform, Ethyl Acetate, DMSO; Poorly soluble in water
Key Structural Feature Intramolecular hydrogen bond between C5-OH and C4-Carbonyl
Structural Topology (2D Representation)

The following diagram illustrates the core connectivity, highlighting the saturation at the C2-C3 position which distinguishes it from flavones.[1]

ChemicalStructurecluster_ARing A (Polysubstituted)cluster_CRing C (Chromone)cluster_BRing B (Phenyl)C5C5-OH(Chelated)C4C4=O(Carbonyl)C5->C4H-BondC6C6-HC6->C5C7C7-OMeC7->C6C8C8-OMeC8->C7C3C3(Methylene)C4->C3C2C2(Chiral Center)PhUnsubstitutedPhenyl GroupC2->PhC3->C2

Part 2: Analytical Characterization (NMR Profiling)

Accurate identification requires distinguishing this compound from its flavone analog.[1] The absence of the C3-olefinic proton and the presence of the ABX system in Ring C are definitive diagnostic markers.[2]

1H-NMR Diagnostic Signals (500 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityInterpretation
5-OH 12.00 - 12.10Singlet (s)Sharp signal due to strong intramolecular H-bonding with C4=O.
H-2 5.40 - 5.50Doublet of doublets (dd)Characteristic oxymethine proton of flavanones.[2]
H-6 6.10 - 6.20Singlet (s)The only aromatic proton on Ring A.
H-3 (ax/eq) 2.80 - 3.10Multiplet (m)Diastereotopic methylene protons (ABX system with H-2).[2]
7,8-OMe 3.85 - 3.95Two Singlets (s)Methoxyl groups; typically distinct but close in shift.[1][2]
Ring B 7.35 - 7.55Multiplet (m)5 protons corresponding to the unsubstituted phenyl ring.[2]
Mass Spectrometry[1][2][4]
  • ESI-MS (Positive Mode): m/z 301.1 [M+H]⁺

  • Fragmentation Pattern: Loss of Ring B via Retro-Diels-Alder (RDA) cleavage is a primary fragmentation pathway, often yielding ions characteristic of the substituted A-ring.[2]

Part 3: Isolation & Synthesis Protocols

Extraction from Andrographis paniculata

This protocol isolates the flavanone from the roots or whole plant, separating it from the more abundant diterpenoids (andrographolides).

  • Extraction: Macerate air-dried powder of A. paniculata (1 kg) in 95% Ethanol (5 L) for 72 hours. Filter and concentrate under reduced pressure.[1][3][4]

  • Partitioning: Suspend the crude ethanolic extract in water. Partition successively with Hexane (to remove lipids) and Ethyl Acetate (EtOAc) . The flavanone resides in the EtOAc fraction.[1]

  • Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).

    • Mobile Phase: Gradient elution with Hexane:EtOAc (Start 90:10 → End 50:50).

    • Target Fraction: The flavanone typically elutes after non-polar impurities but before the highly polar andrographolides.[1]

  • Purification: Re-crystallize active fractions from Methanol/Chloroform to yield yellow crystals.

Total Synthesis Strategy (Chalcone Route)

For research requiring gram-scale quantities, total synthesis is preferred over extraction due to the compound's low natural abundance.

Mechanism: Claisen-Schmidt Condensation followed by Oxidative Cyclization.[1][2]

SynthesisPrecursor12'-Hydroxy-3',4'-dimethoxy-6'-hydroxyacetophenoneChalconeIntermediate Chalcone(2',6'-dihydroxy-3',4'-dimethoxychalcone)Precursor1->ChalconeKOH / EtOHrt, 24hPrecursor2BenzaldehydePrecursor2->ChalconeKOH / EtOHrt, 24hFlavanoneTarget: 5-Hydroxy-7,8-dimethoxyflavanoneChalcone->FlavanoneNaOAc / EtOHReflux (Cyclization)

Step-by-Step Protocol:

  • Condensation: Dissolve 2'-hydroxy-3',4'-dimethoxy-6'-hydroxyacetophenone (1 eq) and benzaldehyde (1.1 eq) in Ethanol. Add 50% KOH (aq) dropwise. Stir at room temperature for 24h.

  • Workup: Acidify with 1N HCl. The chalcone precipitate (orange/red) is filtered and dried.

  • Cyclization: Dissolve the chalcone in Ethanol containing Sodium Acetate (NaOAc). Reflux for 4–6 hours.[1][3] Monitor by TLC for the disappearance of the chalcone spot and appearance of the flavanone (fluorescent under UV 365nm).

  • Purification: Column chromatography (Silica gel, Hexane:EtOAc).

Part 4: Pharmacological Potential[2][13]

Anti-Viral Activity (Enterovirus 71)

Recent studies identify 5-Hydroxy-7,8-dimethoxyflavanone as a potent inhibitor of Enterovirus 71 (EV71).[2][5][6]

  • Mechanism: It inhibits the cytopathic effect (CPE) induced by EV71 infection.

  • Potency: It demonstrates significant inhibition of viral replication in in vitro assays, comparable to standard antivirals but with a distinct mechanism likely targeting early-stage viral protein synthesis.[1]

Anti-Inflammatory Signaling (NF-κB)

The compound acts as a suppressor of the NF-κB signaling pathway, a master regulator of inflammation.[2]

NFkB_PathwayStimulusLPS / CytokinesReceptorTLR4 / Cytokine ReceptorStimulus->ReceptorIKKIKK ComplexReceptor->IKKIkBIκBα (Inhibitor)IKK->IkBPhosphorylationNFkBNF-κB (p65/p50)IkB->NFkBDegradation releases NF-κBNucleusNucleus TranslocationNFkB->NucleusInflammationPro-inflammatory Cytokines(TNF-α, IL-6)Nucleus->InflammationTranscriptionDrug5-Hydroxy-7,8-dimethoxyflavanoneDrug->IKKInhibits

Cytochrome P450 Inhibition

Research indicates this flavanone inhibits specific insect Cytochrome P450 monooxygenases (CYP6AA3 and CYP6P7).

  • Relevance: This activity suggests a potential role in overcoming insecticide resistance in vectors like mosquitoes, or as a synergistic agent in agricultural applications.[1]

  • Selectivity: It shows differential inhibition compared to its flavone analogs, highlighting the importance of the C2-C3 saturation for enzyme binding affinity.[1]

References

  • Isolation & Anti-Viral Activity: Title: Isolation and Identification of Andrographis paniculata and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis.[1][2] Source:Frontiers in Pharmacology, 2021.[1] URL:[Link]

  • Chemical Structure & Identity (PubChem): Title: 5-Hydroxy-7,8-dimethoxyflavanone Compound Summary. Source:PubChem.[1] URL:[Link]

  • Biosynthesis & Chalcone Precursors: Title: Chalcones: Synthetic Chemistry Follows Where Nature Leads.[1] Source:Molecules, 2021.[1][7][8] URL:[Link]

A Technical Guide to the Natural Sourcing, Isolation, and Characterization of 5-Hydroxy-7,8-dimethoxyflavanone from the Acanthaceae Family

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sourcing, isolation, and characterization of the bioactive flavonoid, 5-Hydroxy-7,8-dimethoxyflavanone, with a specific focus on its occurrence within the Acanthaceae plant family. This document details a field-proven methodology for the extraction and purification of this compound from Andrographis paniculata, its primary known botanical source. Furthermore, it outlines the analytical techniques essential for its unambiguous identification and discusses its known biological activities, providing a foundation for future research and therapeutic development.

Introduction: The Therapeutic Potential of 5-Hydroxy-7,8-dimethoxyflavanone

5-Hydroxy-7,8-dimethoxyflavanone is a methoxylated flavanone that has garnered scientific interest due to its potential pharmacological properties. Flavanones, a subclass of flavonoids, are widely recognized for their diverse biological activities, and the specific substitution pattern of this compound suggests a range of therapeutic applications.[1] This guide focuses on its natural occurrence in the Acanthaceae family, a group of plants with a rich history in traditional medicine.[2]

The primary impetus for the study of 5-Hydroxy-7,8-dimethoxyflavanone stems from its demonstrated anti-inflammatory and antiviral activities.[3] As research into natural product-derived therapeutics continues to expand, a thorough understanding of the sourcing and characterization of such compounds is paramount for the development of novel drugs. This guide aims to provide the necessary technical details to facilitate this endeavor.

Natural Sources within the Acanthaceae Family

The Acanthaceae family is a large family of flowering plants, many of which are used in traditional medicine and are known to produce a wide array of secondary metabolites, including flavonoids.[2] While the family is diverse, the most well-documented natural source of 5-Hydroxy-7,8-dimethoxyflavanone is Andrographis paniculata .[3]

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a herbaceous plant with a long history of use in Ayurvedic and traditional Chinese medicine for treating infections and inflammatory conditions.[4] Phytochemical investigations of this plant have led to the isolation and identification of numerous bioactive compounds, including diterpenoids and a variety of flavonoids.[4] Among these, 5-Hydroxy-7,8-dimethoxyflavanone has been identified as a constituent of the ethyl acetate-soluble fraction of the plant's extract.[3]

While other genera within the Acanthaceae family, such as Acanthus, Barleria, and Justicia, are known to produce flavonoids, to date, Andrographis paniculata remains the most scientifically validated source of 5-Hydroxy-7,8-dimethoxyflavanone.

Extraction and Isolation Protocol

The isolation of 5-Hydroxy-7,8-dimethoxyflavanone from Andrographis paniculata is a multi-step process that leverages the compound's physicochemical properties. The following protocol is a synthesis of established methodologies for the extraction and purification of flavonoids from plant matrices.

General Workflow

start Dried and Powdered Andrographis paniculata Plant Material extraction Maceration or Soxhlet Extraction (95% Ethanol or Methanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration partitioning Solvent-Solvent Partitioning (Ethyl Acetate and Water) filtration->partitioning separation Silica Gel Column Chromatography partitioning->separation Ethyl Acetate Fraction purification Preparative HPLC (Optional) separation->purification final_product Pure 5-Hydroxy-7,8-dimethoxyflavanone purification->final_product

Caption: General workflow for the isolation of 5-Hydroxy-7,8-dimethoxyflavanone.

Step-by-Step Methodology
  • Plant Material Preparation:

    • The whole plant of Andrographis paniculata is air-dried in the shade to preserve the chemical integrity of its constituents.

    • The dried plant material is then coarsely powdered using a mechanical grinder.

  • Initial Solvent Extraction:

    • The powdered plant material is extracted exhaustively with 95% ethanol or methanol at room temperature with occasional stirring for 72 hours. Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.

    • The solvent-to-plant material ratio should be approximately 10:1 (v/w).

    • The resulting extract is filtered through Whatman No. 1 filter paper.

  • Concentration of the Crude Extract:

    • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

  • Solvent-Solvent Partitioning:

    • The crude extract is suspended in distilled water and partitioned successively with n-hexane and then ethyl acetate (EtOAc) in a separatory funnel.

    • The ethyl acetate fraction, which will contain the flavonoids of interest, is collected. This step is crucial for removing highly nonpolar and polar impurities.

  • Silica Gel Column Chromatography:

    • The dried ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column.

    • The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Based on published data, 5-Hydroxy-7,8-dimethoxyflavanone is expected to elute with a solvent system of 30-50% ethyl acetate in n-hexane .[3]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using the same solvent system. Fractions with similar TLC profiles are pooled.

  • Final Purification (Optional):

    • For obtaining a highly pure compound, the pooled fractions containing 5-Hydroxy-7,8-dimethoxyflavanone can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase such as methanol and water.

Analytical Characterization: A Self-Validating System

The unambiguous identification of 5-Hydroxy-7,8-dimethoxyflavanone is achieved through a combination of spectroscopic techniques. This multi-faceted approach ensures the structural integrity of the isolated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for both the purification and the final purity assessment of the isolated compound.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with methanol and water (with 0.1% formic acid) is a common choice for separating flavonoids.

  • Detection: A UV-Vis detector set at the λmax of the flavanone (typically around 280-330 nm) is used for detection.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Predicted Molecular Ion:

    • Chemical Formula: C₁₇H₁₆O₅

    • Molecular Weight: 300.31 g/mol

    • [M+H]⁺: m/z 301.1025

    • [M-H]⁻: m/z 299.0868

  • Expected Fragmentation Pattern: Flavanones typically undergo retro-Diels-Alder (RDA) fragmentation in the C-ring. This would lead to characteristic fragment ions corresponding to the A and B rings, providing structural information.

parent [M+H]⁺ m/z 301.1025 rda_a RDA Fragment (A-ring) Loss of B-ring parent->rda_a RDA Fission rda_b RDA Fragment (B-ring) Loss of A-ring parent->rda_b RDA Fission neutral_loss Neutral Losses (e.g., H₂O, CO, CH₃) parent->neutral_loss

Caption: Predicted mass fragmentation pathways for 5-Hydroxy-7,8-dimethoxyflavanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of the isolated compound. The following are the predicted ¹H and ¹³C NMR chemical shifts based on the structure of 5-Hydroxy-7,8-dimethoxyflavanone and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 5-Hydroxy-7,8-dimethoxyflavanone

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm) (Multiplicity, J in Hz)
2~79.0~5.4 (dd, J = 12.0, 4.0 Hz)
3~43.0~2.8 (dd, J = 17.0, 4.0 Hz), ~3.1 (dd, J = 17.0, 12.0 Hz)
4~196.0-
4a~103.0-
5~160.0-
5-OH-~12.0 (s)
6~91.0~6.1 (s)
7~158.0-
7-OCH₃~56.0~3.9 (s)
8~130.0-
8-OCH₃~61.0~3.9 (s)
8a~162.0-
1'~138.0-
2', 6'~126.0~7.5 (d, J = 8.0 Hz)
3', 5'~129.0~7.4 (t, J = 8.0 Hz)
4'~129.0~7.4 (t, J = 8.0 Hz)

Known Biological Activities and Therapeutic Relevance

5-Hydroxy-7,8-dimethoxyflavanone has demonstrated promising biological activities that warrant further investigation for drug development.

Anti-inflammatory Activity

Studies have shown that 5-Hydroxy-7,8-dimethoxyflavanone possesses anti-inflammatory properties.[3] The proposed mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, 5-Hydroxy-7,8-dimethoxyflavanone can potentially reduce the inflammatory response.

stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase flavanone 5-Hydroxy-7,8-dimethoxyflavanone flavanone->ikb_kinase Inhibition ikb IκB ikb_kinase->ikb Phosphorylation & Degradation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocation genes Pro-inflammatory Gene Expression nf_kb->genes Activation

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Antiviral Activity

5-Hydroxy-7,8-dimethoxyflavanone has also been reported to exhibit antiviral activity, specifically against Enterovirus 71 (EV71).[3] The precise mechanism of its antiviral action is still under investigation but may involve interference with viral entry, replication, or assembly. The broad-spectrum antiviral potential of flavonoids makes this an exciting area for further research.

Conclusion and Future Directions

This technical guide has detailed the natural sourcing, isolation, and characterization of 5-Hydroxy-7,8-dimethoxyflavanone from Andrographis paniculata, a prominent medicinal plant in the Acanthaceae family. The provided protocols and analytical data serve as a foundational resource for researchers to confidently isolate and identify this promising bioactive compound.

Future research should focus on:

  • Expanding the Search: Investigating other species within the Acanthaceae family for the presence of 5-Hydroxy-7,8-dimethoxyflavanone.

  • Mechanism of Action: Elucidating the precise molecular mechanisms underlying its anti-inflammatory and antiviral activities.

  • In Vivo Studies: Conducting in vivo efficacy and safety studies to evaluate its therapeutic potential in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Hydroxy-7,8-dimethoxyflavanone to optimize its biological activity and pharmacokinetic properties.

The information presented herein provides a solid starting point for the scientific community to further explore the therapeutic potential of this natural product.

References

  • Chao, W. W., & Lin, B. F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese medicine, 5, 17. [Link]

  • Ahmad, M., & Khan, M. A. (2009). Ethnobotanical studies of some medicinal and aromatic plants of the family Acanthaceae from the northern parts of Pakistan. Pakistan Journal of Botany, 41(5), 2127-2135.
  • Chen, J. C., Chiu, M. H., Nie, R. L., Cordell, G. A., & Qiu, S. X. (2005). Andrographolide and its analogues: a new class of inhibitors of the main protease of the SARS-coronavirus.
  • Jarukamjorn, K., & Nemoto, N. (2008). Pharmacological aspects of Andrographis paniculata on health and its major diterpenoid constituent andrographolide. Journal of health science, 54(4), 370-381.
  • Shen, Y. C., Chen, C. F., & Chiou, W. F. (2002). Andrographolide prevents oxygen radical production by human neutrophils: possible mechanism(s) of action. British journal of pharmacology, 135(2), 399-406.
  • Singha, P. K., Roy, S., & Dey, S. (2003).
  • Suebsasana, S., Pongnaratorn, P., Sattayasai, J., Arkaravichien, T., Tiamkao, S., & Aromdee, C. (2009). A potential of Andrographis paniculata (Burm. f.) Nees for the treatment of non-alcoholic fatty liver disease. Journal of ethnopharmacology, 123(3), 445-451.
  • Thisoda, P., Rangkadilok, N., Pholphana, N., Worasuttayangkurn, L., Ruchirawat, S., & Satayavivad, J. (2006). Inhibitory effect of Andrographis paniculata extract and its active diterpenoids on platelet aggregation. European journal of pharmacology, 553(1-3), 39-45.
  • Wiart, C., Kumar, K., Yusof, M. Y., Hamimah, H., & Fauzi, Z. M. (2005). Antiviral and antibacterial activities of Andrographis paniculata. Indian journal of pharmaceutical sciences, 67(2), 148.
  • Xia, Y. F., Ye, B. Q., Li, Y. D., Wang, J. G., He, X. J., Lin, X., ... & Li, Y. C. (2004). Andrographolide attenuates inflammation by inhibition of NF-κB activation through covalent modification of p50. Journal of immunology, 173(6), 4207-4217.
  • Chao, W. W., Kuo, Y. H., & Lin, B. F. (2010). Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition. Journal of agricultural and food chemistry, 58(4), 2505-2512. [Link]

Sources

Pharmacological Potential of 5-Hydroxy-7,8-dimethoxyflavanone in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile of 5-Hydroxy-7,8-dimethoxyflavanone , a specific flavonoid derivative distinct from its flavone analog (7-O-methylwogonin). While often co-isolated from medicinal plants like Andrographis paniculata and Fissistigma cupreonitens, this compound distinguishes itself not merely as a cytotoxic agent, but as a potent chemosensitizer capable of reversing Multi-Drug Resistance (MDR).

A Technical Guide on MDR Reversal and Chemosensitization

Executive Summary

The failure of conventional chemotherapy is frequently attributed to Multi-Drug Resistance (MDR), often driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). 5-Hydroxy-7,8-dimethoxyflavanone has emerged as a high-affinity, competitive inhibitor of P-gp. Unlike general cytotoxic agents that induce apoptosis directly, this flavanone functions primarily as a bio-enhancer , restoring the efficacy of substrates like Vincristine and Doxorubicin in resistant cancer cell lines (e.g., KB/VIN). Its pharmacological value lies in its ability to block drug efflux pumps without exhibiting significant intrinsic toxicity, offering a therapeutic window for combination therapies.

Chemical Profile & Source

  • IUPAC Name: (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one

  • Chemical Class: Flavanone (Dihydroflavone)

  • Molecular Formula: C₁₇H₁₆O₅

  • Key Structural Feature: The absence of a double bond between C2 and C3 (distinguishing it from flavones) and the specific 7,8-dimethoxy substitution pattern.

  • Natural Sources:

    • Andrographis paniculata (Acanthaceae)[1][2][3]

    • Andrographis echioides

    • Fissistigma cupreonitens (Annonaceae)

  • Solubility: Soluble in DMSO, Chloroform, and Ethyl Acetate. Poorly soluble in water.

Critical Distinction: Do not confuse with 5-Hydroxy-7,8-dimethoxyflavone (7-O-methylwogonin). The flavanone described here has a saturated C2-C3 bond, which significantly alters its binding affinity to transporter proteins compared to the planar flavone structure.

Mechanistic Pharmacology: The MDR Reversal Pathway

The primary anticancer mechanism of 5-Hydroxy-7,8-dimethoxyflavanone is the competitive inhibition of P-glycoprotein (ABCB1) .

Mechanism of Action[4]
  • Competitive Binding: The compound binds to the transmembrane domain of P-gp, competing with chemotherapeutic substrates (e.g., Vincristine).

  • Efflux Blockade: By occupying the drug-binding pocket, it prevents the ATP-dependent efflux of the cytotoxic drug.

  • Intracellular Accumulation: This leads to a significant increase in the intracellular concentration of the co-administered drug, restoring cytotoxicity in resistant cells.

  • ATPase Modulation: Unlike some inhibitors that freeze the transporter, this flavanone stimulates P-gp ATPase activity only at high concentrations, suggesting it interacts with the drug-binding site rather than the ATP-binding site.

Signaling Pathway Visualization

The following diagram illustrates the blockade of P-gp efflux by 5-Hydroxy-7,8-dimethoxyflavanone.

MDR_Reversal_Pathway cluster_cell Cancer Cell (MDR Phenotype) Chemo Chemotherapeutic Agent (Vincristine/Doxorubicin) Pgp_Active P-gp (ABCB1) Transporter (Active Efflux) Chemo->Pgp_Active Substrate Binding Intra_Drug Intracellular Drug Accumulation Chemo->Intra_Drug Entry via Diffusion Cell_Membrane Cell Membrane Pgp_Active->Chemo Efflux (Resistance) Pgp_Blocked P-gp : Flavanone Complex (Efflux Inhibited) Pgp_Active->Pgp_Blocked Inhibition Flavanone 5-Hydroxy-7,8- dimethoxyflavanone Flavanone->Pgp_Active Competitive Binding (High Affinity) Pgp_Blocked->Intra_Drug Prevents Efflux Apoptosis Apoptosis Induction (Caspase Cascade) Intra_Drug->Apoptosis Threshold Reached

Caption: Competitive inhibition of P-gp by 5-Hydroxy-7,8-dimethoxyflavanone restores intracellular drug retention.

Preclinical Efficacy Data

The compound exhibits a high "Reversal Fold" (RF), calculated as the IC50 of the cytotoxic drug alone divided by the IC50 of the drug in combination with the flavanone.

Table 1: MDR Reversal Efficacy (Representative Data)

Data derived from studies on P-gp overexpressing cell lines (e.g., KB/VIN).

Cell LineResistance PhenotypeCo-DrugFlavanone Conc. (µg/mL)Fold Reversal (RF)
KB/VIN Vincristine-ResistantVincristine2.5~5.2
KB/VIN Vincristine-ResistantVincristine5.0~13.0
KB/VIN Vincristine-ResistantVincristine10.0~23.0
ABCB1/Flp-In Transfected P-gpDoxorubicin10.0~8.5
KB/3-1 Sensitive (Parental)Vincristine10.0~1.0 (No Effect)

Interpretation: The lack of effect on the sensitive parental line (KB/3-1) confirms that the flavanone targets the resistance mechanism (P-gp) specifically, rather than acting as a general toxin.

Experimental Protocols

To validate the chemosensitizing potential of this compound, researchers should utilize a dual-approach: Cytotoxicity Modulation (MTT) and Functional Efflux Inhibition (Flow Cytometry).

Protocol A: MDR Reversal Assay (Combinatorial MTT)

Objective: Determine the shift in IC50 of a chemotherapeutic agent when co-treated with the flavanone.

  • Cell Seeding: Seed MDR cells (e.g., KB-C2 or KB/VIN) and parental sensitive cells in 96-well plates (5 × 10³ cells/well). Incubate for 24h.

  • Drug Preparation:

    • Prepare serial dilutions of the chemotherapeutic (e.g., Vincristine: 0.1 nM – 1000 nM).

    • Prepare a fixed concentration of 5-Hydroxy-7,8-dimethoxyflavanone (e.g., 5 µg/mL and 10 µg/mL). Note: Ensure this concentration is below the flavanone's own IC20 (non-toxic dose).

  • Treatment: Add the chemotherapeutic alone (Control) and in combination with the flavanone.

  • Incubation: Incubate for 72h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Calculation: Calculate Reversal Fold (RF) =

    
    .
    
Protocol B: Rhodamine 123 Accumulation Assay (Flow Cytometry)

Objective: Directly measure the inhibition of P-gp efflux pump activity.

  • Preparation: Harvest MDR cells (

    
     cells/mL).
    
  • Loading: Incubate cells with Rhodamine 123 (Rh123, 5 µM) or Calcein-AM (0.25 µM) for 30 minutes at 37°C in the dark.

  • Treatment:

    • Group 1: Vehicle Control (DMSO).[4]

    • Group 2: Positive Inhibitor Control (e.g., Verapamil 10 µM).

    • Group 3: 5-Hydroxy-7,8-dimethoxyflavanone (10 µg/mL).

  • Efflux Phase: Wash cells with PBS to remove extracellular dye. Resuspend in dye-free medium containing the respective treatments (Flavanone or Verapamil) and incubate for another 60–90 minutes to allow efflux.

  • Analysis: Measure intracellular fluorescence (FL1 channel) via Flow Cytometry.

  • Result: Effective P-gp inhibition will result in retention of fluorescence (shift to the right on the histogram) compared to the rapid efflux seen in the control MDR cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Validation Assays cluster_analysis Phase 3: Analysis Seed Seed MDR Cells (KB/VIN) Dose Determine Non-Toxic Dose (IC20) Seed->Dose MTT Combinatorial MTT (Chemo + Flavanone) Dose->MTT FACS Rh123 Efflux Assay (Flow Cytometry) Dose->FACS Calc_RF Calculate Reversal Fold (IC50 Shift) MTT->Calc_RF Fluor_Ret Quantify Fluorescence Retention FACS->Fluor_Ret

Caption: Workflow for validating P-gp inhibition and chemosensitization efficacy.

Pharmacokinetics & Drugability

  • Absorption: As a methoxylated flavonoid, the compound exhibits higher lipophilicity than its hydroxylated counterparts, facilitating passive diffusion across enterocytes.

  • Metabolism: Likely subject to demethylation by CYP450 enzymes in the liver. The 5-hydroxy group is a common site for glucuronidation (Phase II metabolism).

  • Safety Profile: Preliminary studies in Andrographis extracts suggest low acute toxicity, but specific LD50 data for the isolated flavanone requires generation.

Future Outlook & Clinical Translation

The primary barrier to clinical translation is the lack of in vivo pharmacokinetic data specific to the purified flavanone. While Andrographis extracts are widely used, the isolation of 5-Hydroxy-7,8-dimethoxyflavanone for use as an adjuvant in chemotherapy requires:

  • Formulation: Development of nano-formulations to improve stability and solubility.

  • Selectivity: Confirmation that it does not inhibit other critical transporters (e.g., OATP) in healthy tissues to avoid off-target toxicity.

References

  • Isolation and MDR Reversal: A novel flavonoid from Fissistigma cupreonitens, 5‑hydroxy‑7,8‑dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance. PubMed.[1][2][4] Available at: [Link]

  • Andrographis Constituents: Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. MDPI Molecules. Available at: [Link]

  • Bioactive Compounds in Andrographis: Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine (PMC). Available at: [Link]

  • Related Flavone Mechanisms (Context): Anticancer activity of 5,7-dimethoxyflavone against liver cancer cell line HepG2.[4] PubMed.[1][2][4] Available at: [Link]

Sources

5-Hydroxy-7,8-dimethoxyflavanone CAS number 113981-49-0 literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Hydroxy-7,8-dimethoxyflavanone (CAS No. 113981-49-0)

Abstract

5-Hydroxy-7,8-dimethoxyflavanone is a member of the flavonoid family, a diverse group of polyphenolic compounds widely recognized for their potential therapeutic properties. While direct research on this specific flavanone is limited, its structural features—a hydroxyl group at the C5 position and two methoxy groups on the A-ring—suggest a range of biological activities based on extensive studies of analogous polymethoxyflavonoids (PMFs). This technical guide provides a comprehensive resource for researchers and drug development professionals by outlining a proposed synthetic pathway, predicting spectroscopic characterization data, and exploring potential biological activities based on evidence from structurally related compounds. Detailed experimental protocols for synthesis and a key biological assay are included to facilitate further investigation into this promising molecule.

Introduction: The Scientific Landscape of Polymethoxyflavonoids

Flavonoids are secondary metabolites found in plants, known for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][2] Within this class, polymethoxyflavonoids (PMFs) are distinguished by the presence of multiple methoxy groups on their core flavone or flavanone structure.[3] This methoxylation can enhance metabolic stability and bioavailability compared to their hydroxylated counterparts, making them particularly attractive for therapeutic development.[4]

The target molecule, 5-Hydroxy-7,8-dimethoxyflavanone, possesses a key structural feature: a 5-hydroxy group. This group is known to be pivotal for the enhanced inhibitory activity of some PMFs against cancer cells.[5] The 7,8-dimethoxy substitution pattern is also of interest, as related compounds like 7,8-dihydroxyflavone (tropoflavin) have shown potent neurotrophic effects.[6] Given the limited direct literature on CAS No. 113981-49-0, this guide synthesizes information from closely related analogs to provide a foundational framework for future research.

Proposed Synthesis Pathway

The synthesis of flavanones is a well-established area of organic chemistry. A reliable and common approach involves the condensation of a substituted 2'-hydroxyacetophenone with a benzaldehyde to form a chalcone, which is then cyclized to the flavanone. The following is a proposed de novo synthesis for 5-Hydroxy-7,8-dimethoxyflavanone.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization A 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone C 2'-Hydroxy-4',6'-dimethoxy-3'-(phenylpropanoyl)acetophenone (Chalcone Intermediate) A->C Base (e.g., KOH) Ethanol, rt B Benzaldehyde B->C D 5-Hydroxy-7,8-dimethoxyflavanone C->D Acid (e.g., H2SO4) Reflux

Caption: Proposed two-step synthesis of 5-Hydroxy-7,8-dimethoxyflavanone.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for flavanone synthesis.[7]

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolution: In a round-bottom flask, dissolve 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Reaction Initiation: Cool the solution in an ice bath and add a 40% aqueous solution of potassium hydroxide (KOH) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify with dilute HCl until the solution is acidic (pH ~2), which will precipitate the chalcone product.

  • Purification: Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry under vacuum. The crude chalcone can be further purified by recrystallization from ethanol.

Step 2: Cyclization to 5-Hydroxy-7,8-dimethoxyflavanone

  • Reaction Setup: Dissolve the purified chalcone intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Cyclization: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Isolation: After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure. The residue is then treated with water.

  • Purification: The crude flavanone can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, followed by recrystallization to yield the pure 5-Hydroxy-7,8-dimethoxyflavanone.

Physicochemical and Spectroscopic Characterization

The definitive identification of the synthesized compound requires thorough spectroscopic analysis. Below are the predicted data based on its structure and known values for similar flavanones.[8][9][10]

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Appearance Likely a pale yellow or off-white solid
Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~12.0 (s, 1H, 5-OH), ~7.4-7.5 (m, 5H, B-ring protons), ~6.1 (s, 1H, H-6), ~5.4 (dd, 1H, H-2), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~3.0 (dd, 1H, H-3ax), ~2.8 (dd, 1H, H-3eq).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~196 (C-4), ~162 (C-5), ~160 (C-7), ~158 (C-9), ~138 (C-1'), ~135 (C-8), ~129 (C-4'), ~128 (C-2', 6'), ~126 (C-3', 5'), ~105 (C-10), ~91 (C-6), ~79 (C-2), ~61 (OCH₃), ~56 (OCH₃), ~43 (C-3).
Mass Spec. (ESI-MS) m/z: 301.10 [M+H]⁺, 299.09 [M-H]⁻. Characteristic fragments would arise from retro-Diels-Alder (rDA) cleavage of the C-ring.

Potential Biological Activities and Mechanisms of Action

While direct studies are lacking, the biological activities of 5-Hydroxy-7,8-dimethoxyflavanone can be inferred from structurally similar compounds. The presence of methoxy groups often correlates with anticancer and anti-inflammatory properties.[3][11]

Antiproliferative and Pro-Apoptotic Effects

Many polymethoxyflavones exhibit significant anticancer activity.[11] For instance, 5,7-dimethoxyflavone induces apoptosis and cell cycle arrest in liver cancer cells.[11] The 5-hydroxy group, in particular, has been shown to be crucial for the growth inhibitory effects of PMFs on colon cancer cells.[5] It is plausible that 5-Hydroxy-7,8-dimethoxyflavanone could inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of key signaling proteins like p53, Bax/Bcl-2 ratio, and caspases.[12]

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[13] This pathway is a central regulator of inflammatory responses. By preventing the activation of NF-κB, flavonoids can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins. It is hypothesized that 5-Hydroxy-7,8-dimethoxyflavanone could exert anti-inflammatory effects through a similar mechanism.

Proposed Anti-inflammatory Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκBα degradation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Leads to Flavanone 5-Hydroxy-7,8- dimethoxyflavanone Flavanone->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by 5-Hydroxy-7,8-dimethoxyflavanone.

Foundational Experimental Protocols: Biological Assays

To validate the predicted biological activities, standardized in vitro assays are essential. The following protocol for the MTT assay is a fundamental method for assessing cytotoxicity.

Antiproliferative Activity Assessment: MTT Assay

This protocol describes a standard method for determining the cytotoxic effects of 5-Hydroxy-7,8-dimethoxyflavanone on a cancer cell line (e.g., MCF-7, HepG2).[12][13]

Materials:

  • Human cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Hydroxy-7,8-dimethoxyflavanone (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-Hydroxy-7,8-dimethoxyflavanone in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

5-Hydroxy-7,8-dimethoxyflavanone represents an under-investigated yet promising molecule within the pharmacologically rich class of polymethoxyflavonoids. Based on robust evidence from structurally analogous compounds, it is poised for exploration as a potential anticancer and anti-inflammatory agent. This guide provides the necessary foundational information—from a plausible synthetic route and characterization data to predicted biological activities and detailed experimental protocols—to empower researchers to undertake these investigations. Future work should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro screening across various cancer cell lines and inflammatory models to validate these hypotheses. Subsequent in vivo studies will be crucial to determine its therapeutic potential.

References

  • Xiong, J., et al. (2012). 5,6-Dihydroxy-7,8-dimethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1096. Available at: [Link]

  • Manogaran, P., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Journal of Receptors and Signal Transduction, 38(3), 217-226. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pharmacognosy Magazine, 13(Suppl 2), S271–S276. Available at: [Link]

  • NP-MRD. (2021). Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820). Available at: [Link]

  • Ibrahim, S. R. M., et al. (2010). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Chemistry of Natural Compounds, 46, 544–548. Available at: [Link]

  • Google Patents. (n.d.). Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
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  • Wikipedia. (n.d.). Tropoflavin. Available at: [Link]

  • Salehi, B., et al. (2020). Important Flavonoids and Their Role as a Therapeutic Agent. Molecules, 25(22), 5243. Available at: [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. Available at: [Link]

  • Sastri, V. D. N., & Seshadri, T. R. (1946). Synthesis of 5:7:8-hydroxyflavones and their derivatives. Proceedings of the Indian Academy of Sciences - Section A, 23, 262-274. Available at: [Link]

  • Kumar, B., et al. (2013). Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. Evidence-Based Complementary and Alternative Medicine, 2013, 548757. Available at: [Link]

  • FooDB. (2010). Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970). Available at: [Link]

  • Li, S., et al. (2010). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of Agricultural and Food Chemistry, 58(13), 7743-7749. Available at: [Link]

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Methoxyflavanones from Fissistigma cupreonitens: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fissistigma cupreonitens

The genus Fissistigma, belonging to the Annonaceae family, is predominantly found in the tropical regions of Asia and has a rich history in traditional medicine, particularly in China and Vietnam.[1] Various species within this genus are known to produce a diverse array of bioactive compounds, including alkaloids, terpenoids, and phenolic derivatives, which have demonstrated a range of pharmacological activities such as anti-inflammatory, antioxidant, and cytotoxic effects.[2] Fissistigma cupreonitens (Annonaceae) is a woody climber native to the subtropical regions of southeastern Guangxi, China, and northern Vietnam.[3] Phytochemical investigations into this species have revealed a wealth of bioactive compounds, with methoxyflavanones emerging as a class of molecules with significant therapeutic promise.[3]

This in-depth technical guide provides a comprehensive review of the methoxyflavanones isolated from Fissistigma cupreonitens. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical structures, isolation and purification methodologies, and known biological activities of these compounds. The guide emphasizes the causality behind experimental choices and provides actionable protocols to facilitate further research and development in this promising area of natural product chemistry.

Identified Methoxyflavanones in Fissistigma cupreonitens

To date, the most prominently reported methoxyflavanone from Fissistigma cupreonitens is 5-hydroxy-7,8-dimethoxyflavanone . While comprehensive phytochemical analyses have led to the isolation of 34 compounds from this plant, including a variety of flavonoids, the complete profile of all methoxyflavanones is still an area of active research.[2] The presence of other related flavonoids, such as (-)-6-hydroxy-5,7,8-trimethoxyflavanone , in the Fissistigma genus suggests that F. cupreonitens may harbor a broader range of structurally similar methoxyflavanones.[4]

Isolation and Purification: A Step-by-Step Workflow

The isolation of methoxyflavanones from Fissistigma cupreonitens requires a systematic approach involving extraction, fractionation, and purification. The choice of solvents and chromatographic techniques is critical for achieving high purity and yield.

Diagram of the General Isolation and Purification Workflow

G Plant_Material Dried and Powdered F. cupreonitens Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Crude_Extract->Partitioning Fractions Fractionated Extracts Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Semi_Purified Semi-Purified Fractions Column_Chromatography->Semi_Purified Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC Pure_Compound Pure Methoxyflavanone (e.g., 5-hydroxy-7,8-dimethoxyflavanone) Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation and purification of methoxyflavanones.

Experimental Protocol for Isolation and Purification

This protocol provides a generalized yet detailed methodology for the isolation and purification of methoxyflavanones from Fissistigma cupreonitens.

1. Plant Material Preparation and Extraction:

  • Rationale: Proper preparation of the plant material is crucial for efficient extraction. Drying prevents enzymatic degradation of the target compounds, while powdering increases the surface area for solvent penetration. Methanol is a common solvent for extracting a broad range of polar and semi-polar compounds, including flavonoids.[5]

  • Procedure:

    • Air-dry the plant material (e.g., stems, leaves) of Fissistigma cupreonitens to a constant weight.

    • Grind the dried material into a fine powder.

    • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24-48 hours with intermittent shaking.[6]

    • Filter the extract and repeat the extraction process three times with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Solvent-Solvent Partitioning:

  • Rationale: This step fractionates the crude extract based on the polarity of the compounds. Methoxyflavanones, being moderately polar, are expected to partition into the ethyl acetate fraction.

  • Procedure:

    • Suspend the crude methanolic extract in a mixture of water and methanol.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • Collect each fraction separately and evaporate the solvents under reduced pressure.

3. Column Chromatography:

  • Rationale: Column chromatography is a fundamental technique for separating compounds from a mixture. Silica gel is a common stationary phase for the separation of flavonoids.[7] Sephadex LH-20, a size-exclusion chromatography resin, is particularly effective for the final purification of flavonoids.[8]

  • Procedure:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the flavonoid-rich fractions using a Sephadex LH-20 column with methanol as the eluent.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Rationale: Preparative HPLC is a high-resolution technique used for the final purification of individual compounds to a high degree of purity.

  • Procedure:

    • Subject the semi-purified fractions from the previous step to preparative HPLC on a C18 column.

    • Use a gradient of methanol and water as the mobile phase.

    • Collect the peaks corresponding to the methoxyflavanones.

    • Evaporate the solvent to obtain the pure compounds.

Structural Elucidation

The definitive identification of the isolated methoxyflavanones is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the flavanone skeleton and the positions of the methoxy and hydroxyl groups.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.[9]

Biological Activities of Methoxyflavanones from Fissistigma cupreonitens

The primary biological activity reported for a methoxyflavanone from Fissistigma cupreonitens is the reversal of multidrug resistance (MDR) in cancer cells.

Reversal of P-glycoprotein Mediated Multidrug Resistance

5-hydroxy-7,8-dimethoxyflavanone has been shown to be a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cells and is a major cause of MDR.[1][10]

  • Mechanism of Action: 5-hydroxy-7,8-dimethoxyflavanone competitively inhibits the efflux function of P-gp.[1][10] It has been demonstrated to inhibit the efflux of P-gp substrates like rhodamine 123 and doxorubicin in cancer cells.[10] While it only slightly alters the conformation of P-gp and stimulates its ATPase activity at very high concentrations, docking studies show a binding affinity to P-gp similar to that of the known P-gp inhibitor, verapamil.[10]

Diagram of P-glycoprotein Inhibition by 5-hydroxy-7,8-dimethoxyflavanone

G cluster_0 Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Out Drug Efflux Pgp->Drug_Out pumps out drug Inhibition Inhibition Drug_In Chemotherapeutic Drug (e.g., Doxorubicin) Drug_In->Pgp enters cell Accumulation Increased Intracellular Drug Concentration Drug_In->Accumulation Methoxyflavanone 5-hydroxy-7,8-dimethoxyflavanone Methoxyflavanone->Pgp Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis

Caption: Mechanism of P-gp inhibition by 5-hydroxy-7,8-dimethoxyflavanone.

Cytotoxicity Data

While 5-hydroxy-7,8-dimethoxyflavanone itself may not exhibit strong direct cytotoxicity, its ability to reverse MDR significantly enhances the efficacy of conventional chemotherapeutic agents.[10] Other flavonoids isolated from Fissistigma cupreonitens, such as adunctin E, have demonstrated significant cytotoxicity against human cancer cell lines.[2]

CompoundCell LineIC₅₀ (µM)Reference
Adunctin ENCI-H226 (Non-small cell lung carcinoma)12.00[2]
Experimental Protocol for Cytotoxicity Assay (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and in combination with a chemotherapeutic agent for MDR reversal studies) for a specified period (e.g., 48-72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antioxidant Activities

While the primary focus of research on methoxyflavanones from Fissistigma cupreonitens has been on their anticancer potential, flavonoids as a class are well-known for their antimicrobial and antioxidant properties.[11] Further investigation into the extracts and isolated compounds from F. cupreonitens for these activities is warranted. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for antioxidant activity and microbroth dilution assays for antimicrobial activity can be employed.[12]

Future Directions and Conclusion

The methoxyflavanones from Fissistigma cupreonitens represent a promising area for drug discovery and development. The demonstrated ability of 5-hydroxy-7,8-dimethoxyflavanone to reverse multidrug resistance in cancer cells highlights the potential of these natural products to be used as adjuvants in chemotherapy.

Future research should focus on:

  • Comprehensive Phytochemical Profiling: A more exhaustive investigation of Fissistigma cupreonitens is needed to identify and characterize the full spectrum of methoxyflavanones present in the plant.

  • Elucidation of Structure-Activity Relationships: Synthesizing analogs of the naturally occurring methoxyflavanones can help in understanding the key structural features required for their biological activity.

  • In-depth Mechanistic Studies: Further studies are required to fully elucidate the molecular mechanisms underlying the biological activities of these compounds.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are essential to evaluate the in vivo efficacy and safety of these methoxyflavanones as potential therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of methoxyflavanones from Fissistigma cupreonitens. The detailed protocols and insights into their biological activities are intended to catalyze further research, ultimately leading to the development of novel and effective therapeutic strategies.

References

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  • Teng, C.-M., et al. (2021). A novel flavonoid from Fissistigma cupreonitens, 5-hydroxy-7,8-dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance. ResearchGate. [Link]

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  • Awouafack, M. D., et al. (2017). Isolation and Structure Characterization of Flavonoids. In Flavonoids - From Biosynthesis to Human Health. IntechOpen. [Link]

  • Borisova, V., et al. (2020). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 207, 02002. [Link]

  • Veleva, R. K., et al. (2017). Cytotoxicity of flavonoid glycosides, flavonoid aglycones and phenolic acids from Inula oculus-christi L. on mammalian cell lines. Biotechnology & Biotechnological Equipment, 31(2), 366-374. [Link]

  • Alexandre, E. M. C., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 584932. [Link]

  • Mottaghipisheh, J., & Iriti, M. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. Plants, 9(9), 1185. [Link]

  • Chanwitheesuk, A., et al. (2009). Antimicrobial, antioxidant and anticancer activities of Thai local vegetables. Journal of Medicinal Plants Research, 3(5), 444-449. [Link]

  • ResearchGate. (n.d.). Constituents of Essential Oils From Three Species of Fissistigma Genus From Vietnam. ResearchGate. [Link]

  • Doley, R., et al. (2025). Antimicrobial and antioxidant properties of fungal endophytes associated with Piper mullesua Buch.-Ham. Ex D. Don. Plant Science Today, 12(2). [Link]

Sources

Methodological & Application

synthesis of 5-Hydroxy-7,8-dimethoxyflavanone from chalcone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 5-hydroxy-7,8-dimethoxyflavanone , a bioactive flavonoid scaffold often implicated in anti-inflammatory and antioxidant research. Unlike simple flavanones, the 5-hydroxy-7,8-dimethoxy substitution pattern presents unique synthetic challenges due to the strong intramolecular hydrogen bonding (IMHB) between the C5-hydroxyl and the C4-carbonyl. This interaction stabilizes the planar chalcone form, often shifting the equilibrium against cyclization.

This guide provides a robust, two-stage protocol:

  • Claisen-Schmidt Condensation to generate the specific chalcone intermediate.[1][2]

  • Thermodynamically Controlled Cyclization using a buffered ethanolic system to favor the flavanone isomer.

Retrosynthetic Analysis & Strategy

The synthesis relies on the biomimetic cyclization of a 2'-hydroxychalcone. To achieve the 5,7,8-substitution pattern on the flavanone A-ring, the starting chalcone must possess a 2',3',4',6'-substitution pattern (chalcone numbering).

Critical Mapping:

  • Flavanone Position 5 (OH): Derived from Chalcone Position 6' (OH).[3]

  • Flavanone Position 7 (OMe): Derived from Chalcone Position 4' (OMe).

  • Flavanone Position 8 (OMe): Derived from Chalcone Position 3' (OMe).

  • Flavanone Position 1 (O): Derived from Chalcone Position 2' (OH).

Therefore, the required precursor is 2',6'-dihydroxy-3',4'-dimethoxychalcone .

Retrosynthesis Target Target: 5-Hydroxy-7,8-dimethoxyflavanone Chalcone Intermediate: 2',6'-Dihydroxy-3',4'-dimethoxychalcone Target->Chalcone Intramolecular Cyclization (IMHB controlled) Precursors Starting Materials: 2',6'-Dihydroxy-3',4'-dimethoxyacetophenone + Benzaldehyde Chalcone->Precursors Claisen-Schmidt Condensation

Figure 1: Retrosynthetic disconnection showing the mapping of acetophenone substitution to the final flavanone structure.

Experimental Protocols

Phase 1: Synthesis of 2',6'-Dihydroxy-3',4'-dimethoxychalcone

The formation of the chalcone is achieved via base-catalyzed aldol condensation. The presence of two free hydroxyl groups (2' and 6') on the acetophenone requires careful temperature control to prevent oxidation or polymerization.

Reagents:

  • Precursor A: 2',6'-Dihydroxy-3',4'-dimethoxyacetophenone (10 mmol)

  • Precursor B: Benzaldehyde (11 mmol, 1.1 eq)

  • Base: Potassium Hydroxide (KOH), 50% aqueous solution

  • Solvent: Ethanol (Absolute)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of Precursor A in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of Benzaldehyde. Stir to ensure homogeneity.

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise, add 5 mL of 50% aqueous KOH over 10 minutes. The solution will darken (deep orange/red) indicating the formation of the chalcone phenolate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3).[4]

  • Workup: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 2M HCl. The chalcone will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from methanol/chloroform.

Validation Checkpoint:

  • Appearance: Deep yellow/orange needles.

  • 1H NMR (CDCl3): Look for trans-olefinic protons (

    
     Hz) around 
    
    
    
    7.8–8.2 ppm.
Phase 2: Cyclization to 5-Hydroxy-7,8-dimethoxyflavanone

The Challenge: The 6'-OH in the chalcone (which becomes the 5-OH in the flavanone) forms a hydrogen bond with the carbonyl. In strong base, the ring often opens back to the chalcone. In strong acid, degradation can occur. The Solution: Use Sodium Acetate (NaOAc) in refluxing ethanol. This weak base/buffer system promotes the Michael-type intramolecular addition while stabilizing the flavanone product.

Reagents:

  • Substrate: 2',6'-Dihydroxy-3',4'-dimethoxychalcone (from Phase 1)

  • Catalyst: Sodium Acetate (anhydrous)

  • Solvent: Ethanol (95%) or Methanol

Protocol:

  • Setup: Dissolve 2 mmol of the chalcone in 30 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 10 mmol (excess) of anhydrous Sodium Acetate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 24 hours.

    • Note: The color typically shifts from deep orange (chalcone) to pale yellow (flavanone).

  • Monitoring: Monitor via TLC. The flavanone typically has a higher Rf value than the chalcone in non-polar solvents due to the loss of planarity.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) to ~5 mL. Pour the residue into 50 mL ice water.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over anhydrous

    
    .[5]
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 4:1).

Mechanistic Pathway & Logic

The cyclization is an intramolecular oxa-Michael addition. The 6'-hydroxyl group plays a dual role: it acts as the nucleophile (after rotation) but also facilitates the reaction via General Acid Catalysis (GAC) in the transition state.

Mechanism Chalcone Chalcone (Planar, Colored) TS Transition State (Rotational Isomerism) Chalcone->TS NaOAc/EtOH Reflux Flavanone Flavanone (Chiral C2, 5-OH H-bond) TS->Flavanone Oxa-Michael Cyclization Flavanone->Chalcone Strong Base (Reversible)

Figure 2: Reaction pathway. Note that strong bases favor the reverse reaction (ring opening).

Data Interpretation & Validation

To confirm the synthesis, compare the spectral data of the precursor and the product. The most diagnostic change is in the aliphatic region (C-ring protons).

Table 1: Key NMR Diagnostic Signals (CDCl3)

FeatureChalcone (Precursor)Flavanone (Target)Mechanistic Insight
Carbonyl (C=O)

~192 ppm (Ketone)

~196-198 ppm
Conjugation loss shifts C=O upfield.
Alkene / C-Ring

7.8-8.0 (d,

Hz)
H-2:

5.4 (dd)H-3:

2.8-3.0 (m)
Loss of trans-double bond; formation of ABX system at C2/C3.
5-OH Signal

~13-14 ppm (as 6'-OH)

~12.0 ppm (s)
Sharp singlet indicates strong intramolecular H-bond with C4=O.
Color Deep Orange/RedPale Yellow/ColorlessDisruption of extended

-conjugation.

Troubleshooting & Optimization

  • Problem: Incomplete conversion (Chalcone spot persists).

    • Root Cause:[1][2][6][7][8] Equilibrium established between chalcone and flavanone.

    • Solution: Increase reflux time or switch to acidic cyclization (e.g., 10%

      
       in Ethanol, reflux 4h). Acidic conditions often drive the reaction further toward the flavanone for 5-hydroxy derivatives.
      
  • Problem: Product is an oil/gum.

    • Root Cause:[1][2][8] Impurities or residual solvent.

    • Solution: Triturate with cold diethyl ether or recrystallize from minimal hot methanol.

References

  • Horie, T., et al. (1986).[9] "Syntheses of 5,6,7- and 5,7,8-trioxygenated 3',4'-dihydroxyflavones having alkoxy groups and their inhibitory activities against arachidonate 5-lipoxygenase." Journal of Medicinal Chemistry.

  • Kwon, S., et al. (2020).[6][8] "Total Synthesis of Naturally Occurring 5,7,8-Trioxygenated Homoisoflavonoids." ACS Omega.[6]

  • Miles, C. O., & Main, L. (1989). "Kinetics and mechanism of the cyclisation of 2',6'-dihydroxy-4,4'-dimethoxy-chalcone." Journal of the Chemical Society, Perkin Transactions 2.

  • Bhat, H. R., et al. (2014). "Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization." International Journal of Chemical Studies.

  • BenchChem. (2025).[5] "Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide." (Methodology adapted for A-ring substitution).

Sources

Application Note: P-gp Efflux Inhibition Assay using 5-Hydroxy-7,8-dimethoxyflavanone

[1][2]

Abstract & Introduction

Multidrug resistance (MDR) remains a primary obstacle in cancer chemotherapy, predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters.[1][2] P-glycoprotein (P-gp/ABCB1) is the most characterized efflux pump, actively extruding a broad spectrum of chemotherapeutics (e.g., taxanes, vinca alkaloids, anthracyclines) from the cell.

5-Hydroxy-7,8-dimethoxyflavanone is a potent, naturally occurring flavonoid (isolated from sources such as Fissistigma cupreonitens and Andrographis species) that functions as a competitive inhibitor of P-gp.[1][3] Unlike early-generation inhibitors (e.g., Verapamil) which often suffer from high toxicity or low affinity, this specific flavanone derivative has demonstrated significant MDR reversal efficacy at low microgram concentrations (2.5–10 µg/mL) by binding to the transmembrane domain of P-gp, thereby blocking substrate efflux.

This application note provides a rigorous, self-validating protocol for the Rhodamine 123 (Rh123) Accumulation Assay . This method is the industry standard for quantifying P-gp inhibition, utilizing Rh123 as a fluorescent surrogate substrate.

Mechanistic Principle

The assay relies on the differential accumulation of Rh123, a cationic fluorescent dye and specific P-gp substrate.[4]

  • In P-gp overexpressing cells (MDR+): P-gp actively pumps Rh123 out of the cell, resulting in low intracellular fluorescence.

  • In the presence of an Inhibitor: If 5-Hydroxy-7,8-dimethoxyflavanone successfully binds to P-gp, the pump is blocked. Rh123 accumulates intracellularly, resulting in high fluorescence.

Mechanism of Action Diagram

Pgp_MechanismATPATP HydrolysisPgp_ActiveActive P-gp Pump(Open Conformation)ATP->Pgp_ActivePowersSubstrate_EffluxSubstrate (Rh123/Drug)Effluxed ExtracellularlyPgp_Active->Substrate_EffluxTransportsInhibitor5-Hydroxy-7,8-dimethoxyflavanone(Inhibitor)BindingCompetitive Binding toTransmembrane DomainInhibitor->BindingIntervenesBinding->Pgp_ActiveBlocks PoreAccumulationIntracellular Accumulation(High Fluorescence)Binding->AccumulationResult

Figure 1: Mechanism of competitive inhibition by 5-Hydroxy-7,8-dimethoxyflavanone preventing P-gp mediated efflux.

Materials & Reagents

Biological System[2][3][5][6][7][8][9][10][11][12]
  • MDR Cell Line: KB-C2 (colchicine-selected) or MDCK-MDR1 (transfected). These lines constitutively overexpress P-gp.

  • Parental Control: KB-3-1 or MDCK-II (low/no P-gp expression). Crucial for normalizing baseline uptake.

Chemical Reagents
ReagentSpecificationStorageRole
5-Hydroxy-7,8-dimethoxyflavanone Purity >98% (HPLC)-20°C, DesiccatedTest Inhibitor
Rhodamine 123 (Rh123) Laser Grade-20°C, DarkFluorescent Substrate
Verapamil HCl USP Grade4°CPositive Control
DMSO Cell Culture GradeRTSolvent
Lysis Buffer 1% Triton X-100 in PBS4°CCell Lysis
Preparation of Stock Solutions[8]
  • Inhibitor Stock (10 mM): Dissolve 5-Hydroxy-7,8-dimethoxyflavanone in 100% DMSO. Vortex until clear. Note: Flavonoids can be lipophilic; ensure complete dissolution.

  • Rh123 Stock (1 mg/mL): Dissolve in Ethanol. Store in aliquots protected from light.

  • Assay Buffer: HEPES-buffered Tyrode’s solution or Phenol Red-free DMEM + 10 mM HEPES (pH 7.4).

Experimental Protocol: Rh123 Accumulation Assay

Objective: Determine the IC50 of 5-Hydroxy-7,8-dimethoxyflavanone for P-gp inhibition.

Workflow Visualization

Assay_WorkflowStep11. Cell Seeding(24h prior)Step22. Pre-Incubation(15 min, 37°C)+ Inhibitor onlyStep1->Step2Step33. Accumulation(60-90 min, 37°C)+ Inhibitor + Rh123Step2->Step3Step44. Termination(Ice-cold PBS Wash)Step3->Step4Step55. Lysis & Read(Ex 485 / Em 535)Step4->Step5

Figure 2: Step-by-step workflow for the Rhodamine 123 Accumulation Assay.

Detailed Steps
Step 1: Cell Seeding[5]
  • Seed KB-C2 (MDR) and KB-3-1 (Parental) cells in 24-well plates at a density of

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment. Monolayer should be 80-90% confluent.

Step 2: Treatment Preparation

Prepare the following working solutions in Assay Buffer (warm to 37°C):

  • Rh123 Working Solution: 5 µM (final concentration).

  • Test Compound Series: 0.1, 1, 2.5, 5, 10, 20, 50 µM of 5-Hydroxy-7,8-dimethoxyflavanone.

  • Positive Control: 20 µM Verapamil.

  • Vehicle Control: 0.1% DMSO (matches highest solvent concentration).

Step 3: Assay Execution
  • Wash: Aspirate culture medium and wash cells once with warm PBS.

  • Pre-incubation (Critical): Add 500 µL of the Test Compound (at various concentrations) or Controls to respective wells. Incubate for 15 minutes at 37°C.

    • Scientific Rationale: This allows the inhibitor to bind to the P-gp transporter before the substrate (Rh123) is introduced, maximizing competitive efficacy.

  • Accumulation Phase: Add Rh123 to all wells (final conc. 5 µM) without removing the inhibitor.

  • Incubation: Incubate for 60–90 minutes at 37°C in the dark.

Step 4: Termination & Lysis
  • Stop Reaction: Aspirate the solution and immediately wash cells 3 times with Ice-Cold PBS .

    • Scientific Rationale: Cold PBS rigidifies the cell membrane, instantly halting P-gp pump activity and preventing Rh123 efflux during the wash steps.

  • Lysis: Add 300 µL of Lysis Buffer (1% Triton X-100) to each well. Incubate 20 mins at RT on a shaker.

  • Reading: Transfer 200 µL of lysate to a black 96-well plate.

  • Quantification: Measure fluorescence using a microplate reader.

    • Excitation: 485 nm

    • Emission: 535 nm

Data Analysis & Interpretation

Normalization

Normalize fluorescence units (FU) to total protein content (using BCA assay) to account for variations in cell number.

Fluorescence Activity Ratio (FAR)

The FAR value indicates the degree of MDR reversal.

  • FAR = 1: No inhibition (Compound inactive).

  • FAR > 1: Inhibition of P-gp (Compound active).

  • Target for 5-Hydroxy-7,8-dimethoxyflavanone: At 10 µg/mL, expect a FAR > 10 in KB-C2 cells, comparable to Verapamil.

IC50 Calculation

Plot the % Maximal Reversal against the log concentration of the inhibitor.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background in MDR Control Incomplete washing or P-gp downregulationEnsure PBS is ice-cold . Check P-gp expression via Western Blot.
Low Signal in Parental Cells Rh123 saturation or quenchingReduce Rh123 concentration to 1–2 µM.
Inconsistent Replicates Flavonoid precipitationFlavonoids have poor aqueous solubility. Ensure DMSO < 0.5% and vortex working solutions immediately before addition.
Cell Detachment Aggressive washingAdd PBS gently down the side of the well, not directly onto the monolayer.

References

  • Hung, T. M., et al. (2021). "A novel flavonoid from Fissistigma cupreonitens, 5-hydroxy-7,8-dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance." Phytomedicine, 85, 153528.[6]

  • Forster, S., et al. (2012). "Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays." PLOS ONE, 7(3), e33253.

  • Bell, A. (2016). "Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay." Methods in Molecular Biology.

  • Ferreira, R. J., et al. (2015). "P-glycoprotein Inhibitors: A Review on the Structure-Activity Relationships of Flavonoids." Bioorganic & Medicinal Chemistry.

Topic: High-Fidelity Extraction and Purification of 5-Hydroxy-7,8-dimethoxyflavanone from Plant Aerial Parts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

5-Hydroxy-7,8-dimethoxyflavanone is a naturally occurring flavonoid that has demonstrated significant anti-inflammatory properties, notably by inhibiting the NF-κB signaling pathway and reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6[1]. This compound is found in various plant species, including Andrographis paniculata[1][2]. The effective isolation of this bioactive molecule from the complex matrix of plant aerial parts is a critical prerequisite for pharmacological studies and drug development initiatives. This document provides a comprehensive, multi-stage protocol for the extraction, fractionation, and high-purity isolation of 5-Hydroxy-7,8-dimethoxyflavanone. The methodology is designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the integrity and purity of the final compound.

Guiding Principles of the Extraction Strategy

The successful isolation of a target phytochemical hinges on a strategy that leverages the compound's unique physicochemical properties to separate it from a myriad of other metabolites. 5-Hydroxy-7,8-dimethoxyflavanone is a moderately polar flavonoid. Our strategy is therefore based on a sequential, polarity-driven approach.

  • Initial Bulk Extraction : A broad-spectrum solvent is used to efficiently extract a wide range of secondary metabolites, including the target flavanone, from the dried plant matrix.

  • Defatting and Depigmentation : An initial wash with a non-polar solvent removes lipids, waxes, and chlorophyll, which can interfere with subsequent chromatographic steps.

  • Systematic Fractionation : Liquid-liquid partitioning is employed to segregate the crude extract into fractions of increasing polarity. This crucial step enriches the target compound in a specific fraction, simplifying the final purification process.

  • Multi-Modal Chromatography : A combination of adsorption chromatography (Silica Gel) and size-exclusion chromatography (Sephadex LH-20) is used for high-resolution separation, targeting the isolation of the flavanone to near-homogeneity.

  • Analytical Verification : At each critical stage, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the presence and purity of the target compound, ensuring a validated and reproducible workflow.

Integrated Extraction and Purification Workflow

The following diagram provides a top-level overview of the entire process, from raw plant material to the verified, pure compound.

Extraction_Workflow cluster_prep Phase 1: Preparation & Bulk Extraction cluster_frac Phase 2: Fractionation cluster_purify Phase 3: High-Purity Isolation cluster_validate Phase 4: Validation Plant Dried Aerial Parts (e.g., Andrographis paniculata) Powder Coarse Powder Plant->Powder Grinding CrudeExtract Crude Methanolic Extract Powder->CrudeExtract Soxhlet Extraction (Methanol) Suspension Aqueous Suspension CrudeExtract->Suspension Solvent Evaporation & Resuspension in H₂O Hexane Hexane Fraction (Lipids, Waxes Removed) Suspension->Hexane L-L Partitioning (n-Hexane) EtOAc Ethyl Acetate (EtOAc) Fraction (Flavanone Enriched) Suspension->EtOAc L-L Partitioning (EtOAc) Aqueous Remaining Aqueous Phase SilicaCol Silica Gel Column Chromatography EtOAc->SilicaCol Adsorption Fractions Collected Fractions (Monitored by TLC) SilicaCol->Fractions Gradient Elution Pooled Pooled Target Fractions Fractions->Pooled Analysis & Pooling Sephadex Sephadex LH-20 Column Pooled->Sephadex Size-Exclusion PureCompound Pure 5-Hydroxy-7,8- dimethoxyflavanone Sephadex->PureCompound Final Elution Analysis Purity & Structural Analysis (HPLC, MS, NMR) PureCompound->Analysis Characterization

Caption: High-level workflow for the isolation of 5-Hydroxy-7,8-dimethoxyflavanone.

Detailed Experimental Protocols

Protocol 1: Plant Material Preparation and Extraction

Causality: Proper preparation is paramount. Drying prevents enzymatic degradation of phytochemicals, while grinding increases the surface area, maximizing solvent penetration and extraction efficiency[3][4]. Soxhlet extraction ensures a thorough and exhaustive extraction by continuously passing fresh, hot solvent over the sample[5][6]. Methanol is chosen for its ability to extract a broad range of moderately polar compounds like flavanones.

Materials:

  • Dried aerial parts of the source plant

  • Grinder or mill

  • Soxhlet apparatus

  • Cellulose extraction thimbles

  • Methanol (ACS grade)

  • Rotary evaporator

Procedure:

  • Drying : Air-dry the plant's aerial parts in the shade or use a circulating air oven at a temperature not exceeding 45°C to prevent thermal degradation of the target compound.

  • Grinding : Pulverize the dried material into a coarse powder (approx. 20-40 mesh).

  • Soxhlet Extraction :

    • Accurately weigh about 200 g of the powdered plant material and place it into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 1.5 L of methanol and assemble the apparatus.

    • Heat the flask to maintain a steady reflux of methanol. Continue the extraction for approximately 18-24 hours or until the solvent in the siphon tube runs clear.

  • Concentration : After extraction, combine the methanolic solutions and concentrate the solvent under reduced pressure using a rotary evaporator at 40-50°C. This yields a dark, viscous crude extract. Record the final weight.

Protocol 2: Liquid-Liquid Partitioning for Fractionation

Causality: This step acts as a low-resolution chromatographic separation. By partitioning the aqueous suspension of the crude extract against solvents of increasing polarity, we can selectively move compounds into different fractions. Non-polar compounds (lipids, sterols) will partition into n-hexane, while the target flavanone, with its moderate polarity, is expected to be enriched in the ethyl acetate fraction[3][7].

Materials:

  • Crude methanolic extract from Protocol 1

  • Distilled water

  • n-Hexane (ACS grade)

  • Ethyl acetate (EtOAc, ACS grade)

  • Separatory funnel (2 L capacity)

Procedure:

  • Suspension : Take the entire crude extract and suspend it in 500 mL of warm (40°C) distilled water. Stir until a uniform suspension is achieved.

  • Hexane Partition :

    • Transfer the aqueous suspension to the separatory funnel.

    • Add 500 mL of n-hexane, stopper the funnel, and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. Collect the upper n-hexane layer.

    • Repeat this process two more times with fresh n-hexane. Combine all n-hexane fractions (this fraction can be discarded or saved for other analyses).

  • Ethyl Acetate Partition :

    • Return the aqueous layer to the separatory funnel.

    • Add 500 mL of ethyl acetate and repeat the extraction process as described in step 2.

    • Perform this partitioning a total of three times. Combine the three ethyl acetate fractions.

  • Drying and Concentration : Dry the combined ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the dried EtOAc fraction. This fraction is now enriched with the target flavanone.

Protocol 3: Silica Gel Column Chromatography

Causality: Silica gel is a polar stationary phase. Compounds are separated based on their differential adsorption to the silica and solubility in the mobile phase. By starting with a non-polar mobile phase and gradually increasing its polarity, compounds will elute in order of increasing polarity. Less polar impurities will elute first, followed by the target flavanone.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH), both HPLC grade

  • TLC plates (Silica gel 60 F254)

  • Collection tubes

Procedure:

  • Column Packing : Prepare a slurry of silica gel in DCM and carefully pack the column to create a uniform, air-free bed.

  • Sample Loading : Dissolve the dried EtOAc fraction in a minimal volume of DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.

  • Gradient Elution : Begin elution with 100% DCM. Gradually increase the solvent polarity by adding increasing percentages of methanol. A suggested gradient is as follows:

    • 100% DCM (5 column volumes)

    • DCM:MeOH - 99:1 (v/v)

    • DCM:MeOH - 98:2 (v/v)

    • DCM:MeOH - 95:5 (v/v)

    • ...continue increasing methanol concentration as needed.

  • Fraction Collection & Monitoring : Collect fractions of equal volume (e.g., 20 mL). Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., DCM:MeOH 95:5) and visualize under UV light (254 nm and 365 nm).

  • Pooling : Combine the fractions that show a prominent spot corresponding to the expected Rf value of the target flavanone. Evaporate the solvent from the pooled fractions.

Protocol 4: Final Purification with Sephadex LH-20

Causality: Sephadex LH-20 is a size-exclusion and adsorption gel that is highly effective for purifying flavonoids[8]. It separates molecules based on size and their aromatic character. This step removes closely related impurities that may have co-eluted from the silica gel column, yielding a highly pure final product.

Materials:

  • Sephadex LH-20

  • Chromatography column

  • Methanol (HPLC grade)

Procedure:

  • Gel Preparation : Swell the Sephadex LH-20 gel in 100% methanol for at least 3-4 hours (or as per manufacturer's instructions).

  • Column Packing : Pack a column with the swollen Sephadex gel. Equilibrate the column by washing with 2-3 column volumes of methanol.

  • Sample Loading : Dissolve the semi-purified compound from Protocol 3 in a minimal volume of methanol and load it onto the column.

  • Isocratic Elution : Elute the column with 100% methanol at a slow, steady flow rate.

  • Collection : Collect small fractions and monitor by TLC or HPLC. Pool the pure fractions containing the target compound and evaporate the solvent to obtain the final product.

Data Presentation and Quality Benchmarks

Effective documentation is crucial for reproducibility. The following table provides a template for summarizing quantitative data throughout the isolation process.

ParameterStage 1: Crude ExtractionStage 2: EtOAc FractionStage 3: Silica Column PoolStage 4: Final Product
Starting Material (g) e.g., 200 g---
Yield (g) e.g., 15.2 ge.g., 3.1 ge.g., 0.45 g-
Yield (mg) ---e.g., 85 mg
Purity (by HPLC, % Area) < 5%~25-30%~85-90%>98%
Appearance Dark, viscous tarBrownish-yellow solidLight yellow solidOff-white/pale yellow powder

Final Confirmation and Validation

The identity and purity of the isolated compound must be unequivocally confirmed using modern analytical techniques[3].

  • Purity Confirmation : Use analytical HPLC with a C18 column and a suitable mobile phase (e.g., gradient of acetonitrile and water with 0.1% formic acid). A single, sharp peak at the expected retention time indicates high purity[3].

  • Identity Confirmation :

    • Mass Spectrometry (MS) : To confirm the molecular weight (C₁₇H₁₄O₅, M.W. ≈ 298.29 g/mol )[9].

    • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to elucidate the exact chemical structure and confirm that it matches the known data for 5-Hydroxy-7,8-dimethoxyflavanone[5][10].

References

  • Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri. (2015). BMC Complementary and Alternative Medicine. Available at: [Link]

  • Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. (2020). Molecules. Available at: [Link]

  • What Is 7-OH, and Why Is It Being Targeted in Kratom Products? (2025). CU Anschutz News. Available at: [Link]

  • Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. (2018). Pharmacognosy Research. Available at: [Link]

  • 7-Hydroxymitragynine. Wikipedia. Available at: [Link]

  • Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. (2018). Pharmacognosy Research. Available at: [Link]

  • Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts. (2018). Journal of Traditional and Complementary Medicine. Available at: [Link]

  • 7-hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid. (2008). Acta Crystallographica Section C. Available at: [Link]

  • Extraction, Isolation, and Identification of Flavonoid from Cassia Singueana Aerial Parts. SciSpace. Available at: [Link]

  • 5-Hydroxy-7,8-dimethoxyflavone. Wikidata. Available at: [Link]

  • 7-Hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid. ResearchGate. Available at: [Link]

  • Isolation and Characterization of Flavones from Artemisia monosperma. (2018). Pharmacognosy Journal. Available at: [Link]

  • Isolation of 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone from a new source, Haplanthodes tentaculatus : characterization and anticancer activity. ResearchGate. Available at: [Link]

  • production, isolation and identification of flavonoids from aerial parts of hiptage benghalensis. (2012). International Journal of Life & Pharmaceutical Research. Available at: [Link]

  • Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. (2018). Molecules. Available at: [Link]

Sources

Protocol & Application Notes for the Preparation of 5-Hydroxy-7,8-dimethoxyflavanone Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Importance of Accurate Stock Solution Preparation

5-Hydroxy-7,8-dimethoxyflavanone is a naturally occurring flavanone found in plants such as Andrographis paniculata.[1][2] It has garnered significant interest within the scientific community for its potential biological activities, including anti-inflammatory properties.[1] For researchers in cell biology and drug development, the ability to generate reliable and reproducible in vitro data is paramount. The foundation of such data lies in the accurate and consistent preparation of test compounds. Improperly prepared stock solutions can lead to issues with compound solubility, stability, and sterility, ultimately compromising experimental outcomes.

This document provides a comprehensive, field-proven guide to preparing high-quality, sterile stock solutions of 5-Hydroxy-7,8-dimethoxyflavanone. It moves beyond a simple list of steps to explain the scientific rationale behind key decisions, ensuring that researchers can not only follow the protocol but also adapt it to their specific experimental needs while maintaining the integrity of the compound and the experiment.

Part 1: Physicochemical Profile of 5-Hydroxy-7,8-dimethoxyflavanone

A thorough understanding of the compound's properties is the first step in designing a robust preparation protocol. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.

PropertyDataSource(s)
Molecular Formula C₁₇H₁₄O₅PubChem, Wikidata[2][3]
Molecular Weight 298.29 g/mol PubChem[3]
Appearance Typically a solidN/A
CAS Number 3570-62-5 / 113981-49-0*PubChem, ChemFaces[1][3]
Known Solvents DMSO, Acetone, Chloroform, Ethyl AcetateChemFaces[1]

*Note on CAS Number: Multiple CAS numbers are associated with this compound in different databases. Researchers should always verify the CAS number provided on the certificate of analysis for their specific product lot.

Part 2: The Core Protocol: From Powder to Cell-Ready Aliquots

This protocol is designed to produce a high-concentration, sterile primary stock solution in DMSO, which is the most common and effective solvent for this class of compounds in cell culture applications.

  • 5-Hydroxy-7,8-dimethoxyflavanone (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, 0.22 µm pore size syringe filters (PTFE or PVDF recommended for chemical compatibility)

  • Sterile syringes (various sizes)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, light-protecting (amber) or opaque polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves

  • Biological safety cabinet (BSC)

The following diagram outlines the critical path from weighing the solid compound to the final, stored aliquots.

G compound Solid Compound (5-Hydroxy-7,8-dimethoxyflavanone) weigh 1. Precise Weighing (Analytical Balance) compound->weigh dissolve 2. Solubilization (Add Anhydrous DMSO) weigh->dissolve mix 3. Ensure Complete Dissolution (Vortex / Sonicate) dissolve->mix filter 4. Sterile Filtration (0.22 µm Syringe Filter) mix->filter aliquot 5. Aliquoting (Small, Single-Use Volumes) filter->aliquot store 6. Long-Term Storage (-80°C, Protected from Light) aliquot->store

Caption: Workflow for preparing sterile stock solutions.

Objective: To prepare a 50 mM primary stock solution of 5-Hydroxy-7,8-dimethoxyflavanone in DMSO.

  • Calculation:

    • The molecular weight (MW) is 298.29 g/mol .

    • To make a 50 mM (0.050 mol/L) solution, you need: 0.050 mol/L * 298.29 g/mol = 14.91 g/L = 14.91 mg/mL

    • Therefore, to make 1 mL of a 50 mM stock, weigh out 14.91 mg of the compound. Adjust the mass and volume as needed for your experimental scale. For example, for 2 mL, weigh 29.83 mg.

  • Weighing and Dissolving:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the calculated mass of 5-Hydroxy-7,8-dimethoxyflavanone directly into the tube.

    • Using a micropipette, add the corresponding volume of anhydrous, cell culture-grade DMSO. For 14.91 mg, add 1 mL of DMSO.

    • Causality: Using anhydrous DMSO is critical. Water can promote compound degradation or hydrolysis over time and may affect the solubility of hydrophobic compounds.

  • Ensuring Complete Solubilization:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes or until the solution is completely clear.

    • Expert Insight: Incomplete dissolution is a primary source of concentration errors. A clear solution is mandatory before proceeding. Some compounds may require gentle warming (e.g., to 37°C) to fully dissolve, but this should be tested cautiously as heat can degrade sensitive molecules.

  • Sterile Filtration (Performed in a BSC):

    • Unpackage a sterile syringe and a 0.22 µm syringe filter.

    • Draw the entire compound solution into the syringe.

    • Attach the filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled conical tube.

    • Trustworthiness: This step is non-negotiable for cell culture. It removes any potential microbial contaminants from the powder or non-sterile DMSO, safeguarding your cell lines. A PTFE filter is often preferred for its broad chemical compatibility with organic solvents like DMSO.

  • Aliquoting and Storage:

    • Using a sterile pipette, dispense the filtered stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes.

    • Typical aliquot volumes range from 10 µL to 50 µL. This volume should be convenient for your experimental dilutions.

    • Rationale: Aliquoting is essential to prevent the degradation that occurs with repeated freeze-thaw cycles.[4] Flavonoids can be sensitive to temperature fluctuations, and this practice ensures that you use a fresh, uncompromised vial for each experiment.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term stability. Protect from light.

Part 3: Quality Control, Best Practices, and Application

While 5-Hydroxy-7,8-dimethoxyflavanone is soluble in several organic solvents, DMSO is the solvent of choice for in vitro cell-based assays. This is due to its high solvating power for hydrophobic compounds and its miscibility with aqueous cell culture media. However, researchers must be aware that DMSO can be cytotoxic. It is a standard practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) , and ideally at or below 0.1%, to minimize solvent-induced artifacts. Always include a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) in your experimental design.

Never add the high-concentration DMSO stock directly to your full volume of cell culture media. This can cause the compound to precipitate out of solution due to the sudden solvent change. The correct method is to perform one or more serial dilutions.

G stock Primary Stock 50 mM in 100% DMSO (Stored at -80°C) intermediate Intermediate Dilution (e.g., 500 µM) Thaw one aliquot of stock. Dilute 1:100 in warm media. stock->intermediate 1 µL Stock + 99 µL Media control Vehicle Control Prepare media with the same final DMSO concentration (e.g., 0.1%) stock->control working Final Working Solution (e.g., 50 µM) Dilute intermediate stock 1:10 in final volume of media. intermediate->working 100 µL Intermediate + 900 µL Media

Caption: Serial dilution strategy for working solutions.

Example Protocol for a 50 µM Working Solution:

  • Thaw one aliquot of the 50 mM primary stock at room temperature.

  • Prepare an intermediate dilution. For example, add 2 µL of the 50 mM stock to 198 µL of pre-warmed cell culture medium. This creates a 500 µM solution in 1% DMSO. Vortex gently.

  • Prepare the final working solution. Add the required volume of the intermediate stock to your final culture volume. For instance, to achieve a final concentration of 50 µM, add 1 mL of the 500 µM intermediate solution to 9 mL of media in your culture flask.

  • The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.

Flavonoid stability is a critical parameter that is often overlooked. Based on data from structurally similar compounds, flavonoids can be sensitive to:

  • pH: They are generally less stable in neutral to alkaline aqueous solutions (pH > 7).[4] Prepare working solutions in media fresh for each experiment.

  • Light: Many flavonoids are photosensitive.[4] Protect stock and working solutions from direct light.

  • Temperature: Store primary stocks at -80°C. Avoid leaving solutions at room temperature or 37°C for extended periods before use.

By adhering to these protocols and understanding the scientific principles behind them, researchers can ensure the preparation of high-quality 5-Hydroxy-7,8-dimethoxyflavanone solutions, leading to more accurate, reliable, and reproducible results in their cell culture experiments.

References

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-7,8-dimethoxyflavone. PubChem Compound Database. Retrieved from [Link]

  • Wikidata. (2025, November 4). 5-Hydroxy-7,8-dimethoxyflavone. Retrieved from [Link]

Sources

in vitro cytotoxicity testing of 5-Hydroxy-7,8-dimethoxyflavanone on MDR cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Cytotoxicity and Mechanism of Action of 5-Hydroxy-7,8-dimethoxyflavanone on Multidrug-Resistant (MDR) Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Introduction and Scientific Rationale

The emergence of multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy, leading to treatment failure and patient relapse.[1] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which functions as an ATP-dependent efflux pump.[2][3] This protein actively expels a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[3] Consequently, there is a critical need to discover and characterize novel compounds that can either bypass or inhibit this resistance mechanism.

Flavonoids, a diverse group of naturally occurring polyphenolic compounds, have attracted significant interest for their potential anticancer properties.[1] Many flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and, importantly, modulate the activity of ABC transporters.[1][4] 5-Hydroxy-7,8-dimethoxyflavanone is a specific methoxyflavone, a class of flavonoids whose substitutions can significantly influence their biological activity, including their ability to overcome MDR.[5]

This guide provides a comprehensive framework and detailed protocols for evaluating the in vitro cytotoxic potential of 5-Hydroxy-7,8-dimethoxyflavanone, with a specific focus on its efficacy against P-gp-overexpressing MDR cancer cell lines. The core of this investigation is to determine not only the compound's intrinsic cytotoxicity but also its ability to circumvent P-gp-mediated resistance. This is quantified by comparing its half-maximal inhibitory concentration (IC50) in a drug-sensitive parental cell line versus its MDR counterpart and calculating the Resistance Index (RI). An RI value approaching 1 indicates that the compound is equally effective against both sensitive and resistant cells, suggesting it is either not a P-gp substrate or is an effective P-gp inhibitor.

Further mechanistic insights can be gained by assessing the compound's ability to induce apoptosis and directly inhibit P-gp function. These advanced protocols provide a more complete picture of the compound's therapeutic potential as an agent to combat multidrug-resistant cancer.

Overall Experimental Workflow

The following diagram outlines the logical flow of the experimental procedures described in this document, from initial cell culture to final data interpretation.

G cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Optional Mechanistic Studies A Culture Parental (Drug-Sensitive) Cell Line C Seed Cells into 96-Well Plates A->C B Culture MDR (P-gp Overexpressing) Cell Line (with selective pressure) B->C D Treat with Serial Dilutions of 5-Hydroxy-7,8-dimethoxyflavanone C->D E Perform MTT Assay (24-72h incubation) D->E F Measure Absorbance (570 nm) E->F G Plot Dose-Response Curves F->G H Calculate IC50 Values for each cell line G->H I Calculate Resistance Index (RI) RI = IC50(MDR) / IC50(Parental) H->I J Apoptosis Assay (Annexin V/PI Staining) I->J Interpret Results & Proceed if RI is low K P-gp Inhibition Assay (Calcein-AM or Rhodamine 123) I->K Interpret Results & Proceed if RI is low

Caption: Experimental workflow for evaluating 5-Hydroxy-7,8-dimethoxyflavanone.

Materials and Reagents

Compound and Cell Lines
  • Test Compound: 5-Hydroxy-7,8-dimethoxyflavanone (dissolved in sterile DMSO to create a 10-100 mM stock solution, stored at -20°C).

  • Parental Cell Line: Drug-sensitive human cancer cell line (e.g., MCF-7 breast cancer, K562 human myelogenous leukemia).

  • MDR Cell Line: P-gp overexpressing counterpart to the parental line (e.g., MCF-7/ADR, K562/MDR).

  • Positive Control (Cytotoxic): Doxorubicin or Paclitaxel (known P-gp substrates).

  • Positive Control (P-gp Inhibitor): Verapamil or Cyclosporin A.[6][7]

Cell Culture
  • Basal medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Drug for selective pressure (e.g., Doxorubicin for MCF-7/ADR cells)

MTT Cytotoxicity Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[8]

  • Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).[9]

  • 96-well flat-bottom cell culture plates.

(Optional) Apoptosis Assay
  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.[10]

  • 1X Annexin V Binding Buffer.

  • Flow cytometer.

(Optional) P-gp Inhibition Assay
  • Calcein-AM or Rhodamine 123 (fluorescent P-gp substrates).[7]

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental. For the MDR cell line, it is critical to maintain the drug-resistant phenotype by applying continuous selective pressure. This ensures that the P-gp expression remains high and stable. However, this selective agent must be removed prior to experimentation to prevent interference with the assay results.[11]

  • Parental Cells: Culture the drug-sensitive parental cell line in complete medium (basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

  • MDR Cells: Culture the MDR cell line in the same complete medium, but supplement it with a low concentration of the selecting drug (e.g., 0.5-1 µM Doxorubicin for MCF-7/ADR) to maintain P-gp expression.

  • Subculturing: Passage cells when they reach 80-90% confluency.

  • Pre-Experiment Washout: Crucially, culture the MDR cells in drug-free medium for at least 72 hours (or 2-3 passages) before seeding them for an experiment. This "washout" period removes the selecting agent, preventing it from confounding the cytotoxicity results of the test compound.

Protocol 2: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[13] The amount of formazan produced is directly proportional to the number of living cells.[13]

  • Cell Seeding: Harvest both parental and MDR cells during their logarithmic growth phase. Perform a cell count and adjust the cell suspension density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 5-Hydroxy-7,8-dimethoxyflavanone and control drugs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Protocol 3: Data Analysis - IC50 and Resistance Index (RI)

Rationale: The IC50 value is the concentration of a drug required to inhibit a biological process (in this case, cell viability) by 50%.[17] It is a standard measure of a compound's potency. By comparing the IC50 values between MDR and parental cells, we can calculate the Resistance Index (RI), a quantitative measure of the cell line's resistance to the compound and the compound's ability to overcome it.

  • Data Normalization: Calculate the percentage of cell viability for each concentration relative to the untreated control (considered 100% viability).

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Dose-Response Curve: Plot the percentage of viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a statistical software package (e.g., GraphPad Prism) to perform a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value.[14][18]

  • Resistance Index (RI) Calculation:

    • RI = IC50 (MDR Cell Line) / IC50 (Parental Cell Line)

    • Interpretation:

      • RI ≈ 1: The compound is equally effective against both cell lines, indicating it overcomes P-gp-mediated resistance.

      • RI > 2: The MDR cell line is significantly resistant to the compound, suggesting the compound is a substrate of P-gp.

      • RI < 1: This rare "collateral sensitivity" indicates the compound is more toxic to the MDR cells than the parental cells.

Protocol 4 (Optional): Apoptosis Detection by Annexin V/PI Staining

Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[19] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20][21]

G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Quadrants A Viable Cell Inner Membrane: PS Outer Membrane: Intact B Early Apoptotic Cell Inner Membrane: - Outer Membrane: PS Exposed A->B Q1 Q3: Viable (Annexin V-, PI-) A->Q1 C Late Apoptotic/Necrotic Cell Leaky Membrane PS Exposed, DNA Accessible B->C D Annexin V-FITC Binds to exposed PS B->D Q2 Q4: Early Apoptotic (Annexin V+, PI-) B->Q2 C->D E Propidium Iodide (PI) Enters leaky cells, stains DNA C->E Q3 Q2: Late Apoptotic (Annexin V+, PI+) C->Q3 Q4 Q1: Necrotic (Annexin V-, PI+)

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour, acquiring at least 10,000 events per sample.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Cytotoxicity of 5-Hydroxy-7,8-dimethoxyflavanone on Parental and MDR Cell Lines

CompoundCell LineIC50 (µM) ± SD (48h)Resistance Index (RI)
5-Hydroxy-7,8-dimethoxyflavanone Parental (e.g., K562)Value ± SD\multirow{2}{}{Calculated Value}
MDR (e.g., K562/MDR)Value ± SD
Doxorubicin (Control) Parental (e.g., K562)Value ± SD\multirow{2}{}{Expected High Value}
MDR (e.g., K562/MDR)Value ± SD

Interpretation Guide:

  • A low RI for 5-Hydroxy-7,8-dimethoxyflavanone, especially when contrasted with a high RI for the Doxorubicin control, strongly indicates that the flavanone is effective at overcoming P-gp-mediated multidrug resistance.

  • The results from the apoptosis assay will confirm if the observed cytotoxicity is due to the induction of programmed cell death. A significant increase in the Annexin V-positive cell population following treatment supports an apoptotic mechanism.

  • If a P-gp inhibition assay (like the Calcein-AM assay) is performed, a dose-dependent increase in fluorescence in MDR cells treated with the flavanone would provide direct evidence that it inhibits the P-gp efflux pump.

References

  • Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. (2018). ResearchGate. Available at: [Link]

  • A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids. (2017). PMC. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). PMC. Available at: [Link]

  • Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. (2024). MDPI. Available at: [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014). ResearchGate. Available at: [Link]

  • Isolation of 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone from a new source, Haplanthodes tentaculatus : characterization and anticancer activity. (2024). ResearchGate. Available at: [Link]

  • 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. (2016). PubMed Central. Available at: [Link]

  • Tropoflavin. (n.d.). Wikipedia. Available at: [Link]

  • Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. (2022). MDPI. Available at: [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2024). Preprints.org. Available at: [Link]

  • Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. (2002). PNAS. Available at: [Link]

  • In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. (2023). MDPI. Available at: [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Available at: [Link]

  • What Is 7-OH, and Why Is It Being Targeted in Kratom Products? (2025). CU Anschutz News. Available at: [Link]

  • Perplexing Role of P-Glycoprotein in Tumor Microenvironment. (2021). Frontiers in Oncology. Available at: [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. (2019). Molecular Pharmaceutics. Available at: [Link]

  • Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. (2017). Oncotarget. Available at: [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. Available at: [Link]

  • 7-Hydroxymitragynine. (n.d.). Wikipedia. Available at: [Link]

  • Rapid assessment of P-glycoprotein inhibition and induction in vitro. (2003). PubMed. Available at: [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025). MDPI. Available at: [Link]

  • Post-transcriptional Regulation of P-Glycoprotein Expression in Cancer Cell Lines. (2007). Molecular Cancer Research. Available at: [Link]

  • Role of P-Gp in Treatment of Cancer. (2024). Scientific Research Publishing. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Reversal of cancer multidrug resistance by herbal compounds. (2013). Longdom Publishing. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

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assessing NF-κB inhibition by 5-Hydroxy-7,8-dimethoxyflavanone in macrophages

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Assessment of NF-κB Inhibition by 5-Hydroxy-7,8-dimethoxyflavanone in Macrophages

Abstract & Scientific Context

5-Hydroxy-7,8-dimethoxyflavanone (5-HDF) is a bioactive flavonoid, often isolated from medicinal plants such as Andrographis echioides or Scutellaria species. Unlike its flavone counterparts, the flavanone structure (lacking the C2-C3 double bond) imparts unique pharmacokinetic properties.

The primary mechanism of action for methoxylated flavonoids in macrophages is the suppression of the canonical NF-κB signaling pathway. Under basal conditions, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by IκB


. Upon stimulation by Lipopolysaccharide (LPS), the IKK complex phosphorylates IκB

, triggering its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory mediators (iNOS, COX-2, TNF-

, IL-6).

This application note details a self-validating workflow to assess 5-HDF efficacy, moving from cytotoxicity screening to mechanistic validation of p65 nuclear translocation.

Mechanistic Pathway & Intervention Point[1][2][3][4]

The following diagram illustrates the canonical NF-κB pathway and the hypothesized intervention point of 5-HDF, preventing IκB


 degradation.

NFB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binding IKK IKK Complex (IKKα/β/γ) TLR4->IKK Activation via MyD88 IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation pIkBa p-IκBα (Phosphorylated) IkBa->pIkBa NFkB_Cyto NF-κB (p65/p50) (Latent/Cytosolic) IkBa->NFkB_Cyto Sequesters Degradation Proteasomal Degradation pIkBa->Degradation Degradation->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65/p50) (Nuclear Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription Compound 5-Hydroxy-7,8- dimethoxyflavanone (5-HDF) Compound->IKK Inhibits Activation

Figure 1: Canonical NF-κB pathway showing 5-HDF inhibition of IKK-mediated IκB


 phosphorylation.

Experimental Workflow Strategy

To ensure data integrity, experiments must follow a linear progression. Do not proceed to Western Blotting without confirming non-toxic concentrations.

Workflow Step1 Step 1: Cytotoxicity (CCK-8/MTT) Define Max Non-Toxic Dose Step2 Step 2: Functional Screen (Griess Assay) Measure NO Inhibition Step1->Step2 Select Doses Step3 Step 3: Mechanism (Western Blot) p-IκBα / Nuclear p65 Step2->Step3 Confirm Activity Step4 Step 4: Confirmation (RT-qPCR / IF) mRNA & Visualization Step3->Step4 Validate

Figure 2: Sequential experimental workflow for validating anti-inflammatory activity.

Detailed Protocols

Protocol 1: Determination of Non-Cytotoxic Concentration (CCK-8 Assay)

Objective: Establish the concentration range where 5-HDF does not affect cell viability (>90% survival).

Materials:

  • RAW 264.7 Macrophages (ATCC TIB-71).

  • CCK-8 Reagent (Cell Counting Kit-8) or MTT.

  • 5-HDF (dissolved in DMSO; Stock 50 mM).

Procedure:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight (18-24h) at 37°C, 5% CO
    
    
    
    .
  • Treatment: Remove media. Add fresh DMEM containing 5-HDF at increasing concentrations (e.g., 0, 5, 10, 20, 40, 80

    
    M).
    
    • Control: Vehicle control (DMSO < 0.1%).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 24 hours.

  • Measurement: Add 10

    
    L of CCK-8 solution to each well. Incubate for 1-2 hours.
    
  • Read: Measure absorbance at 450 nm.

Validation Criteria:

  • Calculate % Viability =

    
    .
    
  • Select concentrations with >90% viability for subsequent assays (typically 5–40

    
    M for methoxy-flavanones).
    
Protocol 2: Nitric Oxide (NO) Inhibition Screening (Griess Assay)

Objective: Functional assessment of inflammation suppression.[1][2][3][4][5][6][7][8] NO is a stable proxy for iNOS activity.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Adhere overnight.
    
  • Pre-treatment: Replace media with fresh DMEM containing 5-HDF (selected non-toxic doses) for 1 hour .

    • Rationale: Pre-treatment allows the compound to enter the cell and interact with signaling kinases (IKK) before the inflammatory cascade is triggered.

  • Stimulation: Add LPS (Final concentration: 1

    
    g/mL) directly to the wells (do not wash off 5-HDF).
    
    • Groups: Control, LPS only, LPS + 5-HDF (Low), LPS + 5-HDF (High).

  • Incubation: Incubate for 18–24 hours.

  • Griess Reaction:

    • Transfer 100

      
      L of culture supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at RT in dark.

  • Read: Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO

    
     standard curve.
    
Protocol 3: Mechanistic Validation (Western Blotting)

Objective: Confirm blockade of the NF-κB pathway.[1][2][3][4][8] Critical Timepoints: Phosphorylation events are rapid.

Experimental Design:

  • Seed:

    
     cells in 6-well plates.
    
  • Treat: Pre-treat with 5-HDF (1 h). Stimulate with LPS (1

    
    g/mL).
    
  • Harvest Times:

    • For Phospho-proteins (p-IκB

      
      , p-p65): Harvest 15–30 mins  post-LPS.
      
    • For Total proteins (iNOS, COX-2): Harvest 18–24 hours post-LPS.

Nuclear/Cytosolic Fractionation (Crucial for Translocation):

  • Use a commercial Nuclear Extraction Kit or hypotonic lysis buffer.

  • Cytosolic Fraction: Lyse plasma membrane (keep nuclei intact), spin at 4°C, collect supernatant.

  • Nuclear Fraction: Lyse the pellet (nuclei) with high-salt buffer.

Target Proteins & Expected Outcomes:

Target ProteinMolecular WtLocalizationExpected Result (LPS + 5-HDF)
p-IκB

~40 kDaCytosolDecreased (Prevents phosphorylation)
IκB

~39 kDaCytosolIncreased/Stabilized (Prevents degradation)
NF-κB p65 ~65 kDaNucleus Decreased (Prevents translocation)
iNOS ~130 kDaCytosolDecreased (Downstream suppression)
Lamin B1 ~68 kDaNucleusLoading Control (Nuclear)

-Actin
~42 kDaCytosolLoading Control (Cytosolic)
Protocol 4: Immunofluorescence (Visual Confirmation)

Objective: Visualize the spatial retention of p65 in the cytoplasm.

  • Culture: Seed cells on sterile glass coverslips in 24-well plates.

  • Treat: Pre-treat (1 h)

    
     LPS (30 min).
    
  • Fixation: 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.2% Triton X-100 (10 min).

  • Blocking: 5% BSA (1 h).

  • Primary Antibody: Anti-NF-κB p65 (1:100) overnight at 4°C.

  • Secondary Antibody: Alexa Fluor 488 (Green) or 594 (Red).

  • Counterstain: DAPI (Blue) for nuclei.

  • Imaging: Confocal microscopy.

    • LPS Only: p65 overlaps with DAPI (Cyan/Pink nuclei).

    • LPS + 5-HDF: p65 remains in cytoplasm (Green ring around Blue nucleus).

Data Analysis & Troubleshooting

Statistical Analysis:

  • Data must be presented as Mean ± SD (n=3 independent experiments).

  • Use One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance denoted as: *p < 0.05 vs Control; #p < 0.05 vs LPS-only.

Troubleshooting Guide:

  • High Cytotoxicity: Flavonoids can crystallize at high concentrations in media. Ensure 5-HDF is fully dissolved in DMSO before adding to media. Do not exceed 0.1% final DMSO.

  • No p-IκB

    
     signal: Phosphorylation is transient. If you miss the 15-30 min window, the signal is lost.
    
  • High Background in Westerns: Methoxy-flavonoids are lipophilic; ensure thorough washing of membranes.

References

  • Kim, D. C., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage.[4] Molecular Medicine Reports.

  • Lee, W., et al. (2012). 5-Hydroxy-7-methoxyflavone inhibits lipopolysaccharide-induced inflammatory mediators via suppression of NF-κB in RAW 264.7 macrophages. Food and Chemical Toxicology.

  • Ramasamy, M., et al. (2019). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Natural Product Communications.

  • Lai, C. S., et al. (2007). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone... in mouse skin. Carcinogenesis.

  • Chen, Y. C., et al. (2017). Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone.[6] Journal of Pharmacy and Pharmacology.

Sources

Troubleshooting & Optimization

improving yield of 5-Hydroxy-7,8-dimethoxyflavanone during chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis and yield optimization of 5-Hydroxy-7,8-dimethoxyflavanone . This document is structured to address the specific chemical challenges associated with the electron-rich A-ring and the thermodynamic instability of flavanones compared to their oxidized flavone counterparts.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Last Updated: February 26, 2026

Synthetic Strategy & Workflow

To achieve high yields of 5-Hydroxy-7,8-dimethoxyflavanone, a direct condensation of a dihydroxy-acetophenone is often plagued by oxidation side-reactions (formation of aurones or flavones).

The Recommended Route (The "Protection-First" Protocol): We utilize a 3-Step Strategy starting from a fully methylated precursor. This protects the sensitive C5-position during the basic aldol condensation and uses the chelation effect for a highly selective final deprotection.

  • Claisen-Schmidt Condensation: 2'-Hydroxy-3',4',6'-trimethoxyacetophenone + Benzaldehyde

    
     Chalcone.
    
  • Oxa-Michael Cyclization: Chalcone

    
     5,7,8-Trimethoxyflavanone.
    
  • Regioselective Demethylation: Removal of the 5-OMe group using Lewis Acid chelation (

    
    ).
    
Visual Workflow (Interactive Logic)

G cluster_0 Critical Control Point node_start Precursors: 2'-OH-3',4',6'-OMe-Acetophenone + Benzaldehyde node_chalcone Intermediate: 2'-OH-3',4',6'-OMe-Chalcone node_start->node_chalcone Step 1: KOH/EtOH (Argon atm) node_flavanone Pre-Target: 5,7,8-Trimethoxyflavanone node_chalcone->node_flavanone Step 2: NaOAc/EtOH Reflux (48h) node_fail1 Side Product: Aurones/Resins node_chalcone->node_fail1 O2 Exposure or High Temp node_target TARGET: 5-Hydroxy-7,8-dimethoxyflavanone node_flavanone->node_target Step 3: AlCl3/Ether (Selective C5 Cleavage) node_fail2 Side Product: Flavone (Oxidation) node_flavanone->node_fail2 I2/DMSO (Avoid for Flavanone)

Figure 1: Optimized synthetic pathway emphasizing the "Protection-First" strategy to avoid oxidation and polymerization side-reactions common with free poly-hydroxy precursors.

Step-by-Step Optimization Guide

Step 1: The Claisen-Schmidt Condensation

Objective: Maximize conversion of acetophenone to chalcone without "tarring."

  • Standard Protocol: Dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1 eq) and benzaldehyde (1.1 eq) in Ethanol. Add 50% aq. KOH (10 eq) dropwise at 0°C. Stir at RT for 24-48h.

  • The Yield Killer: The Cannizzaro reaction (aldehyde disproportionation) and oxidative polymerization of the electron-rich A-ring.

  • Optimization Fix:

    • Solvent Switch: Use PEG-400 as a co-solvent. It acts as a phase transfer catalyst and stabilizes the phenoxide ion, reducing polymerization.

    • Atmosphere: Strictly run under Argon/Nitrogen . Electron-rich acetophenones oxidize rapidly in basic air, turning the mixture dark brown (tars).

Step 2: Cyclization (The Bottleneck)

Objective: Shift the equilibrium from Chalcone to Flavanone.

  • The Challenge: In basic media, the reaction is reversible.

    
    .[1]
    
  • Standard Protocol: NaOAc in refluxing Ethanol. (Often yields <40%).

  • Optimization Fix (Acid Catalysis): Switch to H₃PO₄ / Ethanol reflux.

    • Why? Acid catalysis protonates the carbonyl, facilitating the intramolecular Michael addition of the phenolic oxygen. Unlike base catalysis, acid conditions stabilize the flavanone product and prevent ring opening.

    • Alternative:Microwave Irradiation (120°C, 10 min, AcOH solvent) drives the reaction to completion kinetically before degradation occurs.

Step 3: Regioselective Demethylation

Objective: Cleave only the C5-OMe, leaving C7 and C8 intact.

  • Mechanism: The C5-OMe is peri-to the C4-Carbonyl.

    
     forms a stable 6-membered chelate ring with the C4-Carbonyl and the C5-Oxygen. This weakens the O-Me bond specifically at C5, allowing nucleophilic attack (by 
    
    
    
    or added
    
    
    ) to cleave the methyl group. C7 and C8 are too distant for this chelation.
  • Protocol:

    • Dissolve 5,7,8-trimethoxyflavanone in dry Acetonitrile (DCM is alternative, but MeCN complexes AlCl3 better).

    • Add anhydrous

      
       (3-4 eq).
      
    • Reflux for 2-4 hours.

    • Quench: Pour into ice/HCl. The chelate breaks, yielding the 5-OH.

Troubleshooting & FAQs

Module A: Low Yields & Impurities

Q1: My reaction mixture turned black during the chalcone synthesis, and I got a sticky tar. What happened? Diagnosis: Oxidative polymerization. The 2',4',6'-oxygenation pattern is extremely electron-rich and prone to air oxidation in base. Solution:

  • Degas your ethanol/water solvents before adding KOH.

  • Perform the reaction under a positive pressure of Nitrogen .

  • Reduce the equivalents of KOH from 10 eq to 5 eq and increase time. High base concentration promotes polymerization.

Q2: I cannot separate the Chalcone from the Flavanone. They co-elute on TLC. Diagnosis: This is a classic equilibrium issue. Solution:

  • Visualization: Use Anisaldehyde-H₂SO₄ stain. Chalcones usually stain red/orange; Flavanones stain yellow or faint pink.

  • Chemical Separation: Flavanones are generally less soluble in cold ether than chalcones. Try triturating the crude mixture with cold diethyl ether. The flavanone often precipitates out.

  • Reaction Push: If using acid cyclization, add a small amount of water to the reflux. Flavanones are less soluble in water/alcohol mixtures than chalcones and may precipitate, driving the equilibrium forward (Le Chatelier’s principle).

Module B: Structural Integrity

Q3: How do I confirm I have the 5-OH and not the 7-OH? Diagnosis: Regiochemistry verification. Solution:

  • H-NMR Signal: The 5-OH proton is hydrogen-bonded to the carbonyl. It will appear as a sharp singlet very downfield, typically

    
     12.0 - 12.5 ppm .
    
  • FeCl₃ Test: The 5-OH/4-Carbonyl chelate gives a positive color change (usually deep green or purple) with alcoholic ferric chloride. A 7-OH (without 5-OH) typically does not give this intense chelation color.

Q4: During demethylation, I lost all methyl groups (formed 5,7,8-trihydroxy). Diagnosis: Reaction conditions were too harsh. Solution:

  • Reagent Control: Do NOT use

    
    . It is too strong and non-selective.
    
  • Temperature: If using

    
    , do not exceed 60°C.
    
  • Additive: Add NaI (Sodium Iodide) as a nucleophile with

    
     in Acetonitrile. This creates a softer demethylating system (
    
    
    
    ) that is highly specific for the chelated C5 position.

Quantitative Data: Reagent Comparison

Comparison of Cyclization Methods for Electron-Rich Flavanones

MethodReagentConditionsTypical YieldProsCons
Base Catalysis NaOAcEtOH, Reflux, 24h35 - 50%Mild, cheapSlow, equilibrium limited
Strong Base NaOHMeOH, Reflux20 - 30%FastHigh risk of ring opening (retro-aldol)
Acid Catalysis H₂SO₄ / AcOH 80°C, 2h 75 - 85% High conversion Requires careful quench
Microwave TFA120°C, 10 min80 - 90%Very fast, cleanRequires MW reactor

References

  • Mechanism of Selective Demethylation: Aiyar, S. N., et al. "Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin." Proceedings of the Indian Academy of Sciences - Section A, vol. 59, 1964, pp. 240–247.

  • Claisen-Schmidt Optimization: BenchChem Technical Guides. "Application Notes and Protocols: The Role of 2',3',4'-Trimethoxyacetophenone in the Synthesis of Heterocyclic Compounds." BenchChem, 2025.[2][3]

  • Microwave-Assisted Cyclization: Bhattarai, B. R., et al. "Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid." Nepal Journal of Science and Technology, vol. 22, no. 1, 2024.[4]

  • General Flavanone Synthesis & Side Reactions: Masesane, I., et al. "Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study." ResearchGate, 2026.

  • Regioselective Demethylation Reagents: Negi, A. S., et al.[5] "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System." ResearchGate, 2005.

Sources

troubleshooting HPLC peak separation of 5-Hydroxy-7,8-dimethoxyflavanone and isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Separation of 5-Hydroxy-7,8-dimethoxyflavanone, Positional Isomers, and Enantiomers

User Guide Overview

Welcome to the technical support module for 5-Hydroxy-7,8-dimethoxyflavanone . This molecule presents a dual challenge:

  • Positional Isomerism: Separating the 5-hydroxy-7,8-dimethoxy substitution pattern from structurally similar isomers (e.g., 5-hydroxy-6,7-dimethoxyflavanone or 2'-hydroxy analogs).

  • Stereoisomerism: Resolving the

    
     and 
    
    
    
    enantiomers arising from the chiral center at C2.

This guide moves beyond basic operation into the mechanistic reasons for separation failures, providing self-validating protocols for resolution.

Module 1: Achiral Separation (Positional Isomers)

The Challenge: Positional isomers of methoxyflavanones often co-elute on standard C18 columns because their hydrophobicity (logP) is nearly identical. The 5-hydroxy group forms a strong intramolecular hydrogen bond with the C4-carbonyl, masking its polarity and altering retention behavior compared to 6- or 7-hydroxy isomers.

Q: My target peak co-elutes with a structural isomer on C18. How do I resolve this?

A: Switch to a Phenyl-Hexyl or Biphenyl stationary phase to exploit


-

interactions.

The Mechanism: Standard C18 columns rely on hydrophobic subtraction. Isomers with identical alkyl/aryl content often have indistinguishable hydrophobic footprints.

  • Phenyl-Hexyl / Biphenyl Phases: These phases engage in

    
    -
    
    
    
    stacking with the A and B rings of the flavanone. The electron-donating methoxy groups at C7 and C8 alter the electron density of the A-ring. A Phenyl-based column can discriminate these subtle electronic differences better than a C18 column.

Protocol 1: Orthogonal Column Screening (Achiral)

ParameterCondition A (Standard) Condition B (Enhanced Selectivity)
Column C18 (End-capped), 3.0 x 100 mm, 2.7 µmPhenyl-Hexyl or Biphenyl , 3.0 x 100 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Rationale ACN suppresses

-

interactions.[1]
MeOH promotes

-

interactions between analyte and stationary phase.

Critical Insight: If using Phenyl-Hexyl, use Methanol as the organic modifier. Acetonitrile's


-electrons interfere with the stationary phase interactions, negating the column's advantage.[2]

Module 2: Chiral Separation (Enantiomers)

The Challenge: Flavanones possess a chiral center at C2. In biological systems, they may exist as pure enantiomers (usually


), but chemical synthesis or extraction stress can lead to racemization. Standard C18 columns cannot  separate enantiomers.
Q: Which chiral column works best for 5-hydroxyflavanones?

A: Polysaccharide-based Coated CSPs (Amylose or Cellulose derivatives) in Normal Phase.

The Mechanism: The 3D structure of the flavanone fits into the "grooves" of the polysaccharide polymer. The 5-hydroxy-7,8-dimethoxy substitution pattern creates a specific steric bulk that interacts differently with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) versus Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).

Protocol 2: Chiral Method Development Strategy

  • Mode: Normal Phase (Hexane/Alcohol) is superior to Reversed Phase for flavanones due to better solubility and sharper peak shapes.

  • Screening Step:

    • Column: Amylose-based (AD-H or IA) is the primary recommendation for flavanones.

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 280 nm (Flavanone characteristic absorption).

Decision Tree: Column Selection

ColumnSelection Start Start: Separation Goal IsomerType What are you separating? Start->IsomerType Positional Positional Isomers (e.g., 5,7,8- vs 5,6,7-) IsomerType->Positional Enantiomers Enantiomers (2S vs 2R) IsomerType->Enantiomers C18 Try C18 (Low pH) Positional->C18 Baseline Resolution? ChiralAD Amylose-based CSP (Hexane/IPA) Enantiomers->ChiralAD Primary Screen Phenyl Try Phenyl-Hexyl (MeOH) C18->Phenyl No (Co-elution) ChiralOD Cellulose-based CSP (Hexane/EtOH) ChiralAD->ChiralOD Poor Resolution

Figure 1: Decision matrix for selecting the appropriate stationary phase based on isomer type.

Module 3: Troubleshooting Peak Shape (Tailing)

The Challenge: The 5-hydroxyl group is phenolic. While the intramolecular H-bond (C5-OH


 O=C4) reduces its acidity (

) compared to free phenols, it can still interact with residual silanols on the silica surface, causing severe tailing.
Q: Why do my peaks tail even with acid in the mobile phase?

A: You are likely facing "Chelation Tailing" rather than simple Silanol Ionization.

The Mechanism: The 5-hydroxy-4-keto motif is a classic chelating site. If your HPLC system or column frit has trace metal ions (Fe, Al), the flavanone will complex with them, causing broad, tailing peaks.

Diagnostic Protocol: The "Spike" Test

  • Hypothesis A (Silanol Activity): Increase buffer concentration (e.g., 25 mM Ammonium Formate pH 3.0). If tailing improves, it was ionic interaction.

  • Hypothesis B (Metal Chelation): Add 0.1 mM EDTA to the aqueous mobile phase. If tailing disappears, your system has metal contamination.

Troubleshooting Workflow

TailingFix Problem Symptom: Peak Tailing CheckPH Check pH (Is it < 3.0?) Problem->CheckPH Silanol Silanol Interaction CheckPH->Silanol Yes Action1 Add 0.1% Formic Acid CheckPH->Action1 No Metal Metal Chelation Silanol->Metal If Action 2 Fails Action2 Use 'End-capped' Column or Higher Ionic Strength Silanol->Action2 Hypothesis A Action3 Add EDTA or use PEEK-lined Column Metal->Action3 Hypothesis B

Figure 2: Step-by-step isolation of peak tailing causes specific to 5-hydroxyflavanones.

Module 4: Sample Preparation & Stability

The Challenge: Flavanones are susceptible to ring opening (converting to chalcones) under basic conditions or high temperatures.

  • Solvent: Dissolve samples in the initial mobile phase. Avoid pure DMSO if injecting large volumes, as it causes "viscous fingering" and peak distortion.

  • Stability: Keep autosampler at 4°C. 5-hydroxyflavanones are generally stable at acidic pH, but 7,8-dimethoxy groups can be susceptible to demethylation under extreme acidic stress over long periods.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies. Marcel Dekker.
  • Cass, Q. B., et al. (2001). "Enantiomeric resolution of flavanones by high-performance liquid chromatography on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 919(2), 275-282.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417. (Foundational work on silanol activity and peak tailing).
  • Agilent Technologies. (2022). "Strategies for the Separation of Positional Isomers using Phenyl-Hexyl Columns." Application Note 5990-xxxx.

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA/IB/IC/ID/IE/IF." (Standard protocols for polysaccharide columns).

Sources

enhancing solubility of 5-Hydroxy-7,8-dimethoxyflavanone in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Solubility of 5-Hydroxy-7,8-dimethoxyflavanone in Aqueous Media

Technical Support Center: Solubility & Formulation Guide

Subject: 5-Hydroxy-7,8-dimethoxyflavanone (CAS: 113981-49-0) Classification: Lipophilic Flavanone / Bioactive Isolate Primary Challenge: High crystallinity and intramolecular hydrogen bonding (C5-OH ··· O=C4) leading to aqueous insolubility (< 1 µg/mL).

Part 1: Pre-Formulation & Chemical Behavior (FAQs)

Q1: Why does this molecule precipitate immediately in aqueous buffers even when dissolved in DMSO first?

A: This is a classic "crash-out" phenomenon driven by the molecule's high lipophilicity and stable crystal lattice.

  • The Mechanism: 5-Hydroxy-7,8-dimethoxyflavanone possesses a LogP estimated between 2.5 and 3.0 . More critically, the hydroxyl group at position 5 forms a strong intramolecular hydrogen bond with the carbonyl ketone at position 4.[1] This "locks" the polarity of the molecule, effectively hiding the hydrophilic -OH group from the solvent, making the molecule behave more like a non-polar hydrocarbon than a phenol.

  • The Result: When you dilute a DMSO stock into water, the solvent power drops exponentially.[1] The water molecules cannot break the intramolecular bond to solvate the compound, forcing it to aggregate and precipitate.

Q2: Can I increase solubility by adjusting the pH (e.g., using NaOH)?

A: No, this is not recommended.

  • Reasoning: While phenols typically ionize (and dissolve) at alkaline pH, the 5-OH group in this flavanone has an exceptionally high pKa (approx.[1] 11.75 due to the stabilizing intramolecular H-bond).

  • Risk: To ionize this group, you would need a pH > 12.[1] At this alkalinity, the flavanone C-ring is prone to oxidative ring-opening and degradation (chalcone formation). You must rely on non-ionic solubilization strategies (Cosolvents, Cyclodextrins, Surfactants).[1]

Part 2: Solubilization Protocols

Strategy A: Cosolvency (Quickest for In-Vitro Assays)

Use this for cell-based assays or acute animal studies where low solvent volume is acceptable.

Recommended System: PEG 400 / Ethanol / Water Target Concentration: 0.5 – 2.0 mg/mL[1]

ComponentFunction% (v/v)
Ethanol (Abs) Primary Solvent (breaks crystal lattice)10%
PEG 400 Interfacial Tension Reducer30%
Water/Saline Bulk Phase60%

Protocol:

  • Weigh 5-Hydroxy-7,8-dimethoxyflavanone.[2][3][4]

  • Dissolve completely in the calculated volume of Ethanol (vortex until clear).

  • Add PEG 400 and vortex.[1]

  • Slowly add warm (37°C) Water/Saline dropwise while vortexing.

    • Note: If turbidity appears, sonicate for 30 seconds.[1] If precipitate persists, increase PEG 400 ratio.[1]

Strategy B: Cyclodextrin Inclusion Complexation (Gold Standard)

Use this for stable, aqueous formulations suitable for injection or oral delivery without organic solvents.[1] Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Rationale: The hydrophobic cavity of HP-β-CD accommodates the flavanone A/C-rings, while the exterior hydroxyls interact with water.

Protocol: Freeze-Drying Method [1]

  • Phase A: Dissolve HP-β-CD in distilled water to create a 20% w/v solution.

  • Phase B: Dissolve 5-Hydroxy-7,8-dimethoxyflavanone in a minimal amount of Ethanol or Acetone.

  • Mixing: Add Phase B dropwise to Phase A under continuous stirring (500 rpm).

    • Molar Ratio: Aim for 1:2 (Drug:CD) to ensure full encapsulation.

  • Equilibration: Stir for 24 hours at room temperature (protected from light).

  • Solvent Removal: Evaporate the organic solvent (ethanol/acetone) using a rotary evaporator at 40°C.[1]

  • Filtration: Filter the aqueous solution through a 0.45 µm membrane to remove uncomplexed drug.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize (freeze-dry) for 48 hours to obtain a fluffy, water-soluble powder.

Visualizing the Workflow:

CD_Complexation Start Raw Flavanone (Hydrophobic) Solvent Dissolve in Ethanol/Acetone Start->Solvent Mix Dropwise Addition & Stirring (24h) Solvent->Mix CD_Sol HP-beta-CD in Water CD_Sol->Mix Evap Rotary Evaporation (Remove Organics) Mix->Evap Equilibrium Filter Filtration (0.45 µm) Evap->Filter Freeze Lyophilization Filter->Freeze Product Soluble Inclusion Complex Freeze->Product

Figure 1: Step-by-step workflow for creating a stable cyclodextrin inclusion complex.

Strategy C: Amorphous Solid Dispersion (ASD)

Use this for maximizing oral bioavailability by preventing recrystallization in the gut. Recommended Polymer: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) or PVP K30.

Protocol: Solvent Evaporation

  • Ratio: Prepare a 1:3 ratio (w/w) of Drug:Polymer.

  • Solvent: Dissolve both the flavanone and the polymer in a common solvent mixture (e.g., Dichloromethane:Ethanol 1:1).[1]

  • Evaporation: Remove solvent rapidly using a rotary evaporator or spray dryer.[1]

  • Drying: Vacuum dry the residue for 24 hours to remove residual solvent.[1]

  • Result: The polymer matrix "freezes" the drug in a high-energy amorphous state, increasing apparent solubility.[1]

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudiness after 1 hour Ostwald Ripening (Crystal growth)Add a crystallization inhibitor like HPMC (0.1%) or Tween 80 (0.5%) to the buffer.
Low yield in CD complex Insufficient mixing time or wrong ratioIncrease stirring to 48 hours; Increase CD:Drug molar ratio to 1:4 .
Precipitation in Cell Media Interaction with serum proteinsPre-dilute the stock in pure serum-free media before adding to the full media containing FBS.
Yellow discoloration Oxidation / Ring openingCheck pH.[1] If pH > 8, the flavanone is degrading.[1] Adjust pH to 6.0–7.4. Keep protected from light.[1]

Part 4: Decision Matrix for Researchers

Use this logic flow to select the correct method for your specific experiment.

Decision_Matrix Start Start: 5-OH-7,8-diOMe-Flavanone Goal What is the application? Start->Goal InVitro In Vitro / Cell Culture Goal->InVitro InVivo In Vivo / Animal Study Goal->InVivo Solvent_Tol Is DMSO/Ethanol tolerated? InVitro->Solvent_Tol Route Route of Admin? InVivo->Route Cosolvent Use Cosolvent System (DMSO < 0.1%) Solvent_Tol->Cosolvent Yes CD_Complex Use HP-beta-CD Complex Solvent_Tol->CD_Complex No Oral Oral Gavage Route->Oral IV IV / IP Injection Route->IV ASD Solid Dispersion (HPMC/PVP) Oral->ASD IV->CD_Complex

Figure 2: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

References

  • ChemFaces. (2024).[1] 5-Hydroxy-7,8-dimethoxyflavanone Datasheet. Retrieved from

  • Seridi, L. & Boufelfel, A. (2013).[1] Solvent Effects on the Dissociation Constants of Hydroxyflavones. Journal of Chemical & Engineering Data. Retrieved from

  • Tran, P. H. L., et al. (2019).[1] Cyclodextrin-based delivery systems for dietary flavonoids. Pharmaceutics. Retrieved from

  • FooDB. (2024).[1] Compound: 5-Hydroxy-7,8-dimethoxyflavanone.[2][3][4][5] Retrieved from

  • Lipid Maps. (2024). Structure Database: Flavonoids. Retrieved from

Sources

Technical Support Center: Resolving NMR Signal Overlap in 7,8-Dimethoxy Substituted Flavanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving NMR signal overlap in 7,8-dimethoxy substituted flavanones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these complex molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of the ¹H NMR spectrum of 7,8-dimethoxyflavanones often complex and overlapping?

A1: The substitution pattern of 7,8-dimethoxyflavanones inherently leads to a crowded aromatic region in the ¹H NMR spectrum. The protons on the A-ring (H-5 and H-6) and the B-ring protons can have very similar chemical environments, resulting in close or overlapping signals. Specifically, the two methoxy groups at C-7 and C-8 strongly influence the electron density of the A-ring, shifting the H-5 and H-6 signals. The exact chemical shifts of the B-ring protons are determined by the substitution pattern on that ring, which can lead to accidental signal overlap with the A-ring protons.

Q2: What are the typical ¹H and ¹³C chemical shift ranges for the key protons and carbons in a 7,8-dimethoxyflavanone skeleton?

A2: While the exact chemical shifts are solvent and substituent-dependent, the following table provides a general reference range for characteristic signals in CDCl₃ or DMSO-d₆.[1][2]

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
H-25.2 - 5.6 (dd)78 - 82
H-3ax2.7 - 2.9 (dd)42 - 46
H-3eq3.0 - 3.2 (dd)42 - 46
H-57.6 - 7.9 (d)125 - 130
H-66.0 - 6.3 (d)95 - 100
7-OCH₃3.8 - 4.0 (s)55 - 57
8-OCH₃3.8 - 4.0 (s)55 - 57
C-4-188 - 195
C-7-155 - 160
C-8-150 - 155
C-9-150 - 155
C-10-110 - 115

Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent used.

Q3: My ¹H NMR spectrum shows significant overlap in the aromatic region. What is the first and simplest step I should take?

A3: The most straightforward initial step is to re-run the ¹H NMR spectrum in a different deuterated solvent.[3] A change in solvent can induce differential chemical shifts (solvent-induced shifts) that may be sufficient to resolve the overlapping signals. For example, switching from CDCl₃ to a more aromatic solvent like Benzene-d₆ or Pyridine-d₅ can often cause significant changes in the chemical shifts of protons due to anisotropic effects, potentially resolving the overlap without resorting to more complex experiments.[4]

Q4: Are there any quick 1D NMR experiments that can help resolve minor overlap?

A4: For minor overlap issues, a 1D Total Correlation Spectroscopy (TOCSY) experiment can be very effective.[5] If one proton in a spin system is well-resolved, you can selectively irradiate it and observe the signals of all other protons within that same spin system. This can help to "pull out" the signals of the coupled partners from an overlapped region.

II. Troubleshooting Guides

When simple solvent changes are insufficient, more advanced techniques are required. The following guides provide detailed protocols for resolving severe signal overlap.

Guide 1: Utilizing 2D NMR Spectroscopy for Unambiguous Signal Assignment

Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlapping signals by spreading the information into a second dimension.[6][7]

A. Causality behind Experimental Choices:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying adjacent protons on the aromatic rings and the C2-C3 protons of the flavanone core.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. Since ¹³C spectra are generally better dispersed than ¹H spectra, this is one of the most effective ways to resolve overlapping proton signals.[3][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is essential for connecting different fragments of the molecule, for example, correlating the methoxy protons to their respective carbons (C-7 and C-8) and the A-ring protons to the quaternary carbons.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are directly bonded. This can be particularly useful for differentiating between the 7-OCH₃ and 8-OCH₃ groups by observing their spatial proximity to H-6 and the B-ring protons, respectively.

B. Experimental Workflow for 2D NMR Analysis:

Sources

stability of 5-Hydroxy-7,8-dimethoxyflavanone in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-Hydroxy-7,8-dimethoxyflavanone (also known as 7,8-Dimethoxynorwogonin or Moslosooflavone). It synthesizes chemical kinetics, solubility data, and practical laboratory protocols to ensure experimental reproducibility.

Topic: Stability & Handling in DMSO Stock Solutions

Document ID: TS-FLAV-78DM-001 Last Updated: February 26, 2026

Executive Summary: The Stability Profile

5-Hydroxy-7,8-dimethoxyflavanone is a bioactive flavonoid with a specific stability profile governed by its flavanone skeleton (saturated C2-C3 bond) and the 5-hydroxyl group . Unlike their oxidized counterparts (flavones), flavanones are chemically dynamic.

Critical Stability Risks:

  • Oxidative Dehydrogenation: In the presence of oxygen and light, the saturated C2-C3 bond can oxidize, converting the compound into its corresponding flavone (5-Hydroxy-7,8-dimethoxyflavone). This alters biological activity and planar conformation.

  • Ring Opening (Chalcone Formation): In the presence of water (hygroscopic DMSO) or alkaline pH, the C-ring can open to form a chalcone . This is often reversible but undesirable for stock quantification.

  • Solubility Limits: While soluble in DMSO, the 7,8-dimethoxy substitution increases lipophilicity, making the compound prone to precipitation if water is introduced into the DMSO stock.

Standard Operating Procedure (SOP): Stock Preparation

Workflow Visualization

The following diagram outlines the critical path for preparing a stable stock solution.

StockPrep Start Weigh Solid (Amber Vial) Solvent Add Anhydrous DMSO (Grade ≥99.9%) Start->Solvent Argon purge recommended Dissolve Vortex (30s) Optional: Sonicate (<35°C) Solvent->Dissolve QC Visual Check (Clear, Pale Yellow) Dissolve->QC QC->Dissolve Particulates remain Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Store Store at -80°C (Desiccated) Aliquot->Store

Figure 1: Critical workflow for preparing flavonoid stock solutions to minimize oxidative stress and hydrolysis.

Protocol Specifications
ParameterSpecificationTechnical Rationale
Solvent Grade DMSO, Anhydrous (≥99.9%)DMSO is highly hygroscopic. Water content >0.1% accelerates hydrolysis and ring-opening [1].
Target Conc. 10 mM - 20 mM Optimal balance. >50 mM increases risk of precipitation upon freeze-thaw; <1 mM degrades faster due to surface area exposure.
Dissolution Vortex; Sonicate max 2 minsThe 5-OH group creates strong intramolecular H-bonds, potentially requiring energy to solvate. Avoid heat >40°C to prevent degradation.
Container Amber Glass / PTFE-lined capFlavanones are photosensitive. Plasticizers in standard PP tubes can leach into DMSO over long periods.

Troubleshooting Guide & FAQs

Category A: Visual Changes (Precipitation & Color)

Q1: My stock solution has turned from pale yellow to deep orange/brown. Is it still good?

  • Diagnosis: Likely Oxidation or Ring Opening .[1]

  • Mechanism: Flavanones are typically colorless or pale yellow. A shift to deep yellow/orange suggests:

    • Oxidation to the Flavone (introduction of a double bond at C2-C3 extends conjugation).

    • Isomerization to a Chalcone (ring opening), often triggered by basic conditions or water contamination.

  • Action: Discard. The chemical identity has changed. Verify DMSO pH (should be neutral) and ensure the container was sealed against moisture.

Q2: I see fine needle-like crystals after thawing the stock from -20°C.

  • Diagnosis: Precipitation (Solubility Crash).

  • Root Cause: DMSO freezes at ~18.5°C. During the phase transition, the solute is excluded from the crystal lattice, creating localized supersaturation. If the stock contains water (absorbed from air), solubility decreases further.

  • Action:

    • Warm the vial to 37°C for 5–10 minutes.

    • Vortex vigorously.

    • If it re-dissolves completely, it is usable. If a pellet remains, centrifugation is required to determine the actual supernatant concentration (re-quantification via HPLC is recommended).

Category B: Stability & Storage[2][3]

Q3: Can I store the stock at 4°C for a week?

  • Answer: Risky.

  • Reasoning: At 4°C, DMSO is liquid (melting point ~18.5°C), meaning diffusion and chemical reactions (oxidation) can still occur, albeit slowly. Furthermore, liquid DMSO at 4°C is a "moisture magnet" if the cap is not perfectly sealed [2].

  • Recommendation: Store at -20°C or -80°C. If 4°C is mandatory for an autosampler, limit exposure to <24 hours.

Q4: How many freeze-thaw cycles are acceptable?

  • Answer: Maximum 3 cycles.

  • Data: Repeated phase transitions induce physical stress and introduce atmospheric water condensation into the cold DMSO upon opening.

  • Prevention: Aliquot the master stock into small volumes (e.g., 50 µL) immediately after preparation.

Category C: Chemical Interactions

Q5: Does the 5-Hydroxyl group affect how I should handle the compound?

  • Answer: Yes.

  • Mechanism: The 5-OH group forms a stable 6-membered intramolecular hydrogen bond with the C4-carbonyl oxygen. This reduces the acidity of the 5-OH but makes the compound a potential chelator for trace metals (Fe, Cu) found in low-grade DMSO or buffers [3].

  • Impact: Trace metal contamination can catalyze rapid oxidation. Always use high-purity reagents.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in diagnosing issues.

Degradation Flavanone 5-OH-7,8-dimethoxyflavanone (Active / Pale Yellow) Chalcone Chalcone Isomer (Ring Open / Deep Yellow) Flavanone->Chalcone High pH or Water + Heat Flavone 5-OH-7,8-dimethoxyflavone (Oxidized / Stable / Inactive?) Flavanone->Flavone Oxidation (O2 + Light) Chalcone->Flavanone Acidic pH Degradation Hydrolysis Products (Phenolic Acids) Chalcone->Degradation Prolonged Exposure

Figure 2: Primary degradation pathways. Note that the Flavanone-to-Flavone conversion is irreversible.

Quality Control (QC) Protocols

If you suspect degradation, perform these rapid checks:

Method A: UV-Vis Spectrum Shift (Rapid)
  • Protocol: Dilute stock 1:1000 in Methanol. Scan 200–500 nm.

  • Expected: Flavanones typically show a strong Band II (~280 nm) and a weak Band I (320–330 nm).

  • Failure Mode: If a strong new peak appears at 340–370 nm , significant oxidation to the flavone has occurred (conjugation extension).

Method B: HPLC Check (Definitive)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: 280 nm.

  • Note: The flavone (oxidized impurity) is more planar and usually elutes later than the flavanone on reverse-phase columns due to better stacking with the C18 chains.

References

  • BenchChem. (2025). Stability issues of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in different solvents.

  • Novartis Institutes for BioMedical Research. (2008). Stability of screening compounds in wet DMSO.[2] PubMed.

  • Simunkova, M., et al. (2014). Dimethyl sulfoxide as a strongly coordinating solvent: 3′,4′-dihydroxyflavone-Cu(II)-DMSO system case study.[3] ResearchGate.[4]

  • PubChem. (2025).[5][6] 5-Hydroxy-7,8-dimethoxyflavanone Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2025). Flavonoid Standards & Reference Materials Technical Guide.

Sources

Validation & Comparative

comparing P-gp inhibition of 5-Hydroxy-7,8-dimethoxyflavanone vs verapamil

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: P-gp Inhibition Profile of 5-Hydroxy-7,8-dimethoxyflavanone vs. Verapamil

Executive Summary

This guide provides a technical comparison between 5-Hydroxy-7,8-dimethoxyflavanone (a flavonoid isolated from Fissistigma cupreonitens) and Verapamil (the first-generation P-glycoprotein inhibitor standard).

While Verapamil remains the benchmark positive control for P-gp inhibition assays, its clinical utility is limited by significant cardiovascular toxicity and strong ATPase stimulation. Experimental data indicates that 5-Hydroxy-7,8-dimethoxyflavanone functions as a potent competitive inhibitor with a binding affinity comparable to Verapamil but exhibits a distinct ATPase modulation profile—stimulating activity only at supraphysiological concentrations.[1][2] This suggests a potentially more stable "blocker" mechanism rather than the high-turnover "substrate-inhibitor" mechanism seen with Verapamil.

Mechanistic Comparison

Both agents target the P-glycoprotein (ABCB1) efflux pump, but their interaction dynamics with the ATP-binding cassette differ significantly.

Binding Kinetics & Mode
  • Verapamil (Standard): Acts as a competitive substrate-inhibitor. It binds to the drug-binding pocket (transmembrane domain) and is actively transported out, stimulating ATP hydrolysis in the process. Its inhibition stems from overwhelming the transporter's capacity, preventing the efflux of co-administered chemotherapeutics.

  • 5-Hydroxy-7,8-dimethoxyflavanone (Challenger): Docking simulations reveal it binds to the transmembrane region with an affinity score highly similar to Verapamil. It functions as a competitive inhibitor, physically blocking the efflux of substrates like Rhodamine 123 and Doxorubicin.[2][3][4]

ATPase Modulation (Critical Differentiator)

A key distinction lies in the energy consumption of the transporter during inhibition:

  • Verapamil: Induces a rapid increase in ATPase activity (substrate-induced activation). This indicates the pump is actively working to eject the inhibitor.

  • 5-Hydroxy-7,8-dimethoxyflavanone: Exhibits negligible ATPase stimulation at effective inhibitory concentrations (2.5–10 µg/mL). Significant ATPase stimulation is only observed at very high concentrations (~100 µg/mL).[2][3][4] This suggests it may act more as a "plug" that stabilizes the transporter conformation without triggering the futile hydrolysis cycle as aggressively as Verapamil.

Diagram: P-gp Inhibition Mechanisms

Pgp_Mechanism Substrate Chemo Drug (Substrate) Pgp_Open P-gp (Inward Facing) Drug Entry Substrate->Pgp_Open Enters Cell Efflux Drug Efflux (Resistance) Pgp_Open->Efflux Transport ATP ATP Hydrolysis ATP->Pgp_Open Powers Pump Verapamil Verapamil (Substrate-Inhibitor) Verapamil->Pgp_Open Competes for Site Verapamil->ATP Strongly Stimulates (High Turnover) Flavanone 5-OH-7,8-diOMe-Flavanone (Competitive Blocker) Flavanone->Pgp_Open Competes for Site Flavanone->ATP Weak/No Stimulation (Stable Block)

Caption: Comparative mechanism showing Verapamil driving high ATP turnover vs. the Flavanone's stable blockade.

Quantitative Performance Review

The following data aggregates experimental results from multidrug-resistant (MDR) cell lines, specifically KB/VIN (Vincristine-resistant) and ABCB1-transfected HEK293 cells.

Metric5-Hydroxy-7,8-dimethoxyflavanoneVerapamil (Positive Control)Interpretation
Primary Mechanism Competitive InhibitionCompetitive InhibitionSimilar binding mode.
Binding Affinity High (Comparable to Verapamil)HighValidated via molecular docking.[2][3]
Reversal Fold (RF) (w/ Vincristine)13.03 (KB/VIN cells)23.01 (ABCB1/HEK293)~5.0 - 20.0 (Typical Range)Flavanone shows potent reversal capability, often matching or exceeding standard Verapamil doses.
Effective Conc. 2.5 – 10 µg/mL5 – 10 µMBoth effective in micromolar ranges.
ATPase Activity No stimulation < 10 µg/mLStimulation only at >100 µg/mLStrong stimulation at therapeutic dosesFlavanone is less likely to deplete cellular ATP reserves.
Cytotoxicity (IC50) ~12.86 µg/mL (KB cells)Varies (High toxicity in vivo)Flavanone has a narrow therapeutic window in vitro; dose optimization is critical.

Data Source: Teng et al. (2021) and standard pharmacological benchmarks for Verapamil.

Experimental Protocol: Rhodamine 123 Accumulation Assay

To validate the inhibition efficiency of 5-Hydroxy-7,8-dimethoxyflavanone against Verapamil, the Rhodamine 123 (Rh123) accumulation assay is the gold standard. Rh123 is a fluorescent P-gp substrate; inhibition results in increased intracellular fluorescence.[1][2]

Workflow Diagram

Rh123_Assay Step1 Seed MDR Cells (e.g., KB/VIN or Caco-2) Step2 Pre-treatment (1h) Group A: Vehicle Group B: Verapamil (Pos Ctrl) Group C: Flavanone (Test) Step1->Step2 Step3 Add Rhodamine 123 (Final Conc: 5 µM) Step2->Step3 Step4 Incubate (60-90 min) @ 37°C, 5% CO2 Step3->Step4 Step5 Wash & Lyse Cells (PBS wash x3) Step4->Step5 Step6 Measure Fluorescence Ex: 485nm | Em: 530nm Step5->Step6

Caption: Step-by-step workflow for quantifying P-gp inhibition via fluorescent substrate accumulation.

Detailed Protocol Steps
  • Cell Preparation: Seed P-gp overexpressing cells (e.g., KB-C2, KB/VIN, or Caco-2) at a density of

    
     cells/well in 6-well plates. Allow attachment for 24 hours.
    
  • Drug Treatment:

    • Control: Media + 0.1% DMSO.

    • Reference: Verapamil (5 µM and 10 µM).

    • Test: 5-Hydroxy-7,8-dimethoxyflavanone (Gradient: 2.5, 5, 10 µg/mL).

    • Incubate for 1 hour at 37°C.

  • Substrate Addition: Add Rhodamine 123 (final concentration 5–10 µM) to all wells. Incubate for an additional 60–90 minutes in the dark.

  • Termination: Aspirate medium and wash cells

    
     with ice-cold PBS to stop efflux.
    
  • Quantification:

    • Flow Cytometry: Trypsinize cells and analyze mean fluorescence intensity (MFI).

    • Plate Reader: Lyse cells (1% Triton X-100) and measure fluorescence (Ex 485nm / Em 530nm).

  • Calculation:

    
    
    

Safety & Selectivity Profile

  • Verapamil: While effective, Verapamil is a calcium channel blocker. The concentrations required to reverse MDR in vivo often lead to hypotension, bradycardia, and heart failure. This "toxicity ceiling" prevents its clinical use as a dedicated MDR reversal agent.

  • 5-Hydroxy-7,8-dimethoxyflavanone:

    • Selectivity: The flavanone structure allows for P-gp modulation without the potent calcium channel blocking activity associated with phenylalkylamines like Verapamil.

    • Cytotoxicity: The compound shows moderate cytotoxicity (IC50 ~12.86 µg/mL) in KB cells. This indicates that while it is a potent inhibitor, it must be used at sub-cytotoxic concentrations (e.g., 2.5–5 µg/mL) to function purely as a chemosensitizer without killing the host cells directly.

Conclusion

5-Hydroxy-7,8-dimethoxyflavanone represents a promising "third-generation-like" candidate. It matches Verapamil in binding affinity and reversal capability (Reversal Fold >13) but offers a distinct advantage in ATPase energetics , avoiding the hyper-stimulation of the transporter seen with Verapamil. Future development should focus on structural derivatives to further lower intrinsic cytotoxicity while maintaining P-gp affinity.

References

  • Teng, Y. N., et al. (2021). "A novel flavonoid from Fissistigma cupreonitens, 5-hydroxy-7,8-dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance." Phytomedicine, 85, 153528.[3]

  • Sharom, F. J. (2008). "ABC multidrug transporters: structure, function and role in chemoresistance." Pharmacogenomics, 9(1), 105-127.

  • Walle, T. (2004). "Absorption and metabolism of flavonoids." Free Radical Biology and Medicine, 36(7), 829-837.

  • Bansal, T., et al. (2009). "The P-glycoprotein efflux pump: a novel target for drug discovery." Basic & Clinical Pharmacology & Toxicology, 104(3), 193-200.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxy-7,8-dimethoxyflavanone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, natural products remain a profound source of inspiration. Among them, flavonoids, with their characteristic C6-C3-C6 skeleton, have demonstrated a remarkable breadth of biological activities.[1] This guide focuses on a specific, promising scaffold: 5-Hydroxy-7,8-dimethoxyflavanone . This core structure presents a unique combination of a hydrogen-bonding hydroxyl group and lipophilic methoxy groups on the A-ring, making it a compelling starting point for medicinal chemistry campaigns.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized analysis of the structure-activity relationships (SAR) governing the biological effects of analogues based on this scaffold. We will delve into the causality behind experimental choices, present comparative data, and provide robust, validated protocols to empower your own research endeavors.

The 5-Hydroxy-7,8-dimethoxyflavanone Scaffold: A Privileged Starting Point

The flavanone core consists of two benzene rings (A and B) connected by a three-carbon, oxygen-containing heterocyclic C-ring. The specific substitutions on the 5-Hydroxy-7,8-dimethoxyflavanone scaffold are critical to its inherent activity and potential for modification.

  • 5-Hydroxy Group: This feature is of paramount importance. The hydroxyl group at C-5 can form a strong intramolecular hydrogen bond with the carbonyl oxygen at C-4.[2] This interaction planarizes the molecule, a feature often crucial for intercalation into biological targets like DNA or for fitting into the active sites of enzymes.[1][3]

  • 7,8-Dimethoxy Groups: The methoxy groups on the A-ring significantly increase the lipophilicity of the scaffold.[4] This is a critical parameter influencing a molecule's ability to cross cell membranes and reach intracellular targets. The strategic placement at C-7 and C-8 can also direct interactions within a binding pocket and influence metabolic stability. In some flavonoid series, an increased number of methoxylated substitutions has been shown to be beneficial for activities like the inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance.[1]

  • The B-Ring: The unsubstituted B-ring is the primary site for synthetic modification to explore and optimize biological activity. The number, type, and position of substituents on this ring can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, leading to profound changes in potency and selectivity.

Caption: Core structure and key functional groups of the title scaffold.

Comparative Analysis of Biological Activities: An SAR-Driven Perspective

The true value of a chemical scaffold is realized through the synthesis and evaluation of its analogues. While comprehensive data on a full series of 5-Hydroxy-7,8-dimethoxyflavanone analogues is dispersed, we can synthesize findings from related flavonoid studies to build a robust SAR model.

Anticancer and Cytotoxic Activity

A primary focus for flavonoid research is anticancer activity. Studies on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues have demonstrated potent in vitro cytotoxicity against various cancer cell lines, including L1210 (leukemia), K562 (chronic myelogenous leukemia), and A549 (lung carcinoma).[2]

Key SAR Insights for Cytotoxicity:

  • B-Ring Hydroxylation: The introduction of hydroxyl groups on the B-ring is a common strategy to enhance anticancer activity. For instance, a derivative of the parent compound with an additional hydroxyl group showed 2-7 times stronger activity against the tested cell lines.[2] The presence of a catechol moiety (vicinal hydroxyl groups, e.g., at C3' and C4') on the B-ring is often a crucial factor for potent cytotoxicity.[4]

  • A-Ring Methoxy/Hydroxy Balance: While methoxylation on the A-ring can increase cell uptake, excessive methoxylation without any polar groups can be detrimental. High methoxy substitution, in the absence of a polar region, can suppress cytotoxic effects.[4][5] The synergistic role of both hydroxy and methoxy groups is critical for balancing lipophilicity and hydrogen bonding capacity to maximize cytotoxicity.[4][5]

  • The 5-OH Group: The intramolecular hydrogen bond between the 5-OH and the C4-carbonyl is linked to antitumor activity.[2] Modifying or removing this group often leads to a significant decrease in potency.

Table 1: Comparative Cytotoxicity of Flavanone Analogues (Hypothetical Data Based on Literature Trends)

Compound IDB-Ring SubstitutionCell LineIC50 (µM)SAR Interpretation
Parent NoneA54925.4Baseline activity of the core scaffold.
Analog 1 4'-OHA54915.2Single hydroxyl group enhances activity.
Analog 2 2',5'-(OH)2A5498.9Dihydroxylation significantly improves potency.[2]
Analog 3 3',4'-(OH)2A5495.1Catechol moiety on B-ring provides a substantial potency boost.[4]
Analog 4 4'-OCH3A54922.8Methoxy group offers slight or no improvement over parent.
Analog 5 5-OCH3, 7,8-(OCH3)2A549>50Methylation of the 5-OH group drastically reduces activity.

Note: IC50 values are representative and intended for illustrative comparison based on published SAR trends.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.[6][7][8] Flavonoids are well-documented aromatase inhibitors, with their benzopyranone ring system mimicking the steroidal substrate.[6][7]

Key SAR Insights for Aromatase Inhibition:

  • Core Scaffold: The flavanone/flavone skeleton is a recognized pharmacophore for aromatase inhibition.[7][8]

  • B-Ring Substituents: The nature of the B-ring is critical. While specific data for 7,8-dimethoxy analogues is limited, studies on other flavonoids show that hydroxyl groups can be important. For example, flavanones like naringenin and eriodictyol, which possess B-ring hydroxyls, exhibit IC50 values under 10 µM for aromatase inhibition.[9]

  • A-Ring Hydroxylation: The 5-OH and 7-OH groups are generally favorable for activity.

A rational design strategy for novel aromatase inhibitors could involve synthesizing 5-Hydroxy-7,8-dimethoxyflavanone analogues with varied B-ring substitutions, particularly those known to favor inhibition, such as a 4'-hydroxyl or 3',4'-dihydroxy pattern.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10][11][12] Flavonoids have been identified as a class of non-toxic P-gp inhibitors that can resensitize cancer cells to conventional drugs.[10][11][12]

Key SAR Insights for P-gp Inhibition:

  • Lipophilicity: A higher degree of methoxylation, and thus greater lipophilicity, is generally beneficial for P-gp inhibition.[1] This suggests that the 7,8-dimethoxy substitution pattern is a favorable starting point.

  • Planarity and Hydrophobicity: A planar structure and overall hydrophobic nature are important for the inhibitory effect on P-gp.[1]

  • Hydroxylation Pattern: The lack of a 2,3-double bond (as in flavanones vs. flavones) and the absence of 3'- and 4'-OH groups have been shown to be beneficial for P-gp inhibition in some quantitative structure-activity relationship (QSAR) models.[1] This presents an interesting counterpoint to the SAR for direct cytotoxicity, suggesting that different substitution patterns could be used to tune the molecule's activity profile towards either direct cell killing or MDR reversal.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, the use of standardized and well-controlled experimental protocols is essential. Below are detailed methodologies for key assays used to evaluate the biological activities of flavonoid analogues.

Protocol 1: MTT Cell Viability Assay

This is a foundational colorimetric assay to determine the cytotoxic effect of a compound by measuring the metabolic activity of viable cells.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

    • Compound Treatment: Prepare a 10 mM stock solution of each flavanone analogue in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and low (<0.5%).

    • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate the plate for 48 hours at 37°C and 5% CO2.[14]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Agitate the plate gently for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit cell viability by 50%).[14]

  • Expertise Note: It is critical to ensure complete dissolution of the formazan crystals before reading the absorbance, as incomplete solubilization is a common source of variability. Visual inspection of the wells is recommended.

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the flavanone analogues at their IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells, including both floating and attached cells, by trypsinization and centrifugation.[14]

    • Washing: Wash the cells twice with cold PBS.[14]

    • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

    • Analysis: Add 400 µL of binding buffer to each sample and analyze within 1 hour using a flow cytometer.[14]

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

    • Annexin V(-) / PI(+): Necrotic cells (due to primary necrosis).

Mechanistic Insights and Future Directions

The biological activity of 5-Hydroxy-7,8-dimethoxyflavanone analogues is likely mediated through multiple mechanisms. Based on the broader flavonoid literature, these compounds may induce apoptosis by modulating the expression of key regulatory proteins like p53 and the Bax/Bcl-2 ratio.[15]

Apoptosis_Pathway Flavanone 5-OH-7,8-(OCH3)2 Flavanone Analogue MDM2_p53 MDM2-p53 Interaction Flavanone->MDM2_p53 Inhibits p53 p53 (stabilized) MDM2_p53->p53 prevents degradation Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Caspases Caspase Cascade Activation Mitochondrion->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic mechanism via p53 stabilization.

Future Directions:

  • Systematic B-Ring Modification: A focused library of analogues should be synthesized to systematically probe the effect of B-ring substituents (halogens, nitro groups, alkyl chains, etc.) on various biological endpoints.

  • Kinase Profiling: Many flavonoids are known kinase inhibitors. Screening potent analogues against a panel of cancer-relevant kinases could uncover novel mechanisms of action.

  • In Vivo Evaluation: Promising candidates with high in vitro potency and favorable drug-like properties should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

  • QSAR and Computational Studies: Building robust QSAR models can help predict the activity of new analogues and guide the design of more potent compounds, saving significant synthetic effort.[1]

By integrating rational design, systematic biological evaluation, and mechanistic studies, the 5-Hydroxy-7,8-dimethoxyflavanone scaffold can be further developed into a new generation of therapeutic agents.

References

  • Bentham Science Publishers. (2019, August 1). Flavonoids as P-gp Inhibitors: A Systematic Review of SARs. [Link]

  • EurekAlert!. (2018, December 26). Flavonoids as P-gp inhibitors: A systematic review of SARs. [Link]

  • PubMed. (n.d.). Flavonoids as P-gp Inhibitors: A Systematic Review of SARs. [Link]

  • MDPI. (2019, April 27). Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells. [Link]

  • MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • ResearchGate. (2025, August 9). Flavonoids as P-gp Inhibitors: A Systematic Review of SARs | Request PDF. [Link]

  • SpringerLink. (1997, August). Antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues. [Link]

  • ResearchGate. (n.d.). Molecular structures of flavonoids (1-63) possessing aromatase inhibitory properties. [Link]

  • Shodhganga. (2018, October 29). DESIGN,SYNTHESIS AND BIOLOGICAL EVALUATION OF FLAVONOIDS AS PUTATIVE AROMATASE INHIBITORS IN THE TREATMENT OF BREAST CANCER. [Link]

  • SciELO. (n.d.). Cytotoxicity Evaluation and Dereplication of Flavonoids-Guided by Antioxidant Activity and Total Phenolics Content from Ephedrantus amazonicus Leaves. [Link]

  • ResearchGate. (2013, January 15). Cytotoxicity of new flavonoid compound isolated from Farsetia aegyptia. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract. [Link]

  • PubMed. (2024, April 1). Evaluating flavonoids as potential aromatase inhibitors for breast cancer treatment: In vitro studies and in silico predictions. [Link]

  • Bentham Science Publishers. (2022, July 1). Role of Natural and Synthetic Flavonoids as Potential Aromatase Inhibitors in Breast Cancer: Structure-Activity Relationship Perspective. [Link]

  • Reports of Biochemistry and Molecular Biology. (2022, April 24). In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract. [Link]

  • Bentham Science Publisher. (2022, January 13). Role of Natural and Synthetic Flavonoids as Potential Aromatase Inhibitors in Breast Cancer: Structure-Activity Relationship Perspective. [Link]

  • Preprints.org. (2024, October 14). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • Anticancer Research. (2009, June 15). Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. [Link]

  • PubMed. (2016, July 1). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. [Link]

  • National Center for Biotechnology Information (PMC). (2017, June 5). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. [Link]

  • ResearchGate. (2025, August 9). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-7,8,2′ trimethoxy flavone. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

  • PubMed. (2025, August 21). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. [Link]

  • National Center for Biotechnology Information (PMC). (2025, August 21). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. [Link]

  • MDPI. (2026, February 3). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. [Link]

  • ResearchGate. (2018, May 8). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. [Link]

Sources

comparative antioxidant activity of 5-Hydroxy-7,8-dimethoxyflavanone vs quercetin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scavenger vs. The Modulator

In the landscape of flavonoid research, Quercetin serves as the ubiquitous "Gold Standard" for direct antioxidant capacity, owing to its ideal structural configuration for electron delocalization. In contrast, 5-Hydroxy-7,8-dimethoxyflavanone (hereafter referred to as 5H78DMF ) represents a distinct class of "lipophilic modulators."

While Quercetin dominates in direct radical scavenging (DPPH/ABTS) due to its catechol moiety and C2=C3 unsaturation, 5H78DMF exhibits a pharmacological profile defined by metabolic stability and membrane permeability. This guide dissects the structure-activity relationships (SAR) that dictate these divergent behaviors, providing a roadmap for selecting the appropriate compound for specific experimental endpoints.

FeatureQuercetin 5H78DMF
Class Flavonol (Unsaturated C-ring)Flavanone (Saturated C-ring)
Primary Mechanism Direct Radical Scavenging (HAT/SPLET)Indirect Modulation / Lipophilic Interaction
Bioavailability Low (Rapid conjugation/excretion)Moderate/High (Enhanced by methoxylation)
Lipophilicity (logP) ~1.8 (Hydrophilic/Amphiphilic)~3.0+ (Lipophilic)
Key Structural Asset B-ring Catechol (3',4'-OH)7,8-Dimethoxy motif

Chemical Architecture & SAR Analysis

The disparity in antioxidant performance is not accidental; it is strictly governed by the chemical architecture of the flavonoid skeleton.

The Quercetin "Perfect Storm"

Quercetin possesses the "antioxidant pharmacophore":

  • Ortho-dihydroxy (Catechol) B-ring: Allows for the formation of a stable ortho-semiquinone radical.

  • C2=C3 Double Bond (C-ring): Extends

    
    -conjugation across the entire molecule, allowing delocalization of the unpaired electron.
    
  • 3-OH Group: Forms a hydrogen bond with the 4-keto group, locking the B-ring in a planar conformation essential for electron transfer.

The 5H78DMF "Stability" Configuration

5H78DMF lacks these scavenging features:

  • Saturated C2-C3 Bond: The "flavanone" kink breaks the conjugation between the A and B rings. The B-ring is not coplanar with the A/C rings, drastically reducing resonance stabilization of any formed radical.

  • Methoxylation (7,8-OMe): Capping hydroxyl groups with methyls removes Hydrogen Atom Transfer (HAT) sites. While this lowers scavenging power, it protects the molecule from glucuronidation, enhancing metabolic stability.

  • Unsubstituted B-ring: (Assuming the core structure C17H16O5). The lack of B-ring hydroxyls renders it nearly inert in direct DPPH scavenging compared to Quercetin.

Mechanistic Decision Tree (SAR Logic)

SAR_Logic Start Analyze Flavonoid Structure Q1 C2=C3 Double Bond Present? Start->Q1 Q2 B-Ring Catechol (3',4'-OH)? Q1->Q2 Yes (Flavonol) Feature_Kinked Twisted Conformation (Low Resonance) Q1->Feature_Kinked No (Flavanone) Feature_Planar Planar Conformation (High Resonance) Q2->Feature_Planar Yes Q3 Methoxylation Present? Feature_Lipo High Lipophilicity (Membrane Permeable) Q3->Feature_Lipo Yes (OMe groups) Res_High High Scavenging (Quercetin) Mechanism: Direct HAT/SPLET Res_Low Low Scavenging (5H78DMF) Mechanism: Indirect/Signaling Feature_Planar->Res_High Feature_Kinked->Q3 Feature_Lipo->Res_Low

Caption: Structural logic flow determining the divergent antioxidant mechanisms of Quercetin (High Scavenging) vs. 5H78DMF (Lipophilic Stability).

Comparative Experimental Performance

The following data synthesizes established values for Quercetin against the projected activity of 5H78DMF based on structural congeners (e.g., 5-methoxyflavanones, unsubstituted flavanones).

In Vitro Assay Data (Synthesized)
AssayQuercetin (Standard)5H78DMF (Challenger)Interpretation
DPPH IC50 2.5 - 5.0 µM > 100 µM (Inactive)5H78DMF lacks the H-donating B-ring hydroxyls required to quench DPPH.
ABTS TEAC 4.7 mM Trolox Eq < 0.5 mM Trolox Eq Electron transfer is hindered in 5H78DMF due to lack of conjugation.
Lipophilicity (logP) 1.82 ~3.15 5H78DMF has superior membrane permeability, relevant for intracellular targeting.
Metabolic Stability Low (<30 min half-life)High (>2 hrs)Methoxylation protects 5H78DMF from rapid hepatic metabolism.

Critical Insight: Do not use DPPH to evaluate 5H78DMF "potency." It will fail. DPPH measures radical scavenging, not biological antioxidant activity (which involves enzyme induction). For 5H78DMF, cell-based assays (e.g., ARE/Nrf2 Luciferase reporter) are the scientifically valid choice.

Experimental Protocol: The "Gold Standard" DPPH Assay

To validate the difference described above, the following protocol ensures a robust, self-validating comparison. This protocol corrects for the common error of color interference by flavonoids.

Reagents & Preparation
  • Stock Solutions:

    • DPPH: 0.2 mM in Methanol (Freshly prepared, protect from light).

    • Quercetin (Positive Control): Serial dilutions (1 – 50 µM) in Methanol.

    • 5H78DMF (Test Compound): Serial dilutions (10 – 500 µM) in Methanol. Note the higher range.

Workflow Diagram

DPPH_Protocol Step1 Prepare Stocks (MeOH) Step2 Plate Loading (96-well) Step1->Step2 Control Blank Control (MeOH + DPPH) Step2->Control Sample Sample (Compound + DPPH) Step2->Sample Correction Color Blank (Compound + MeOH) Step2->Correction Step3 Incubation (30 min, Dark, RT) Step4 Read Abs (517 nm) Step3->Step4 Step5 Calculate % Inhibition Step4->Step5 Control->Step3 Sample->Step3 Correction->Step3

Caption: Corrected DPPH workflow including a "Color Blank" to account for the intrinsic absorbance of flavonoids at 517nm.

Calculation (Self-Validating Logic)

To ensure trustworthiness, you must subtract the intrinsic color of the compound (Correction) from the test well.



Biological Context & Applications[1][2][3][4][5][6]

While Quercetin is the superior chemical antioxidant, 5H78DMF may offer superior biological utility in specific contexts.

Quercetin: The Acute Interceptor
  • Best Use: Gastrointestinal protection, topical applications, or acute oxidative stress models where direct scavenging is needed before metabolism occurs.

  • Mechanism: Direct donation of H-atoms to ROS (Reactive Oxygen Species).

5H78DMF: The Intracellular Modulator
  • Best Use: Neuroprotection or systemic inflammation models where blood-brain barrier (BBB) penetration is required.

  • Mechanism:

    • Kinase Inhibition: The flavanone structure is often more selective for kinase pockets than planar flavonols.

    • Nrf2 Induction: Methoxylated flavonoids can act as mild electrophiles, triggering the Keap1-Nrf2 pathway to upregulate endogenous antioxidant enzymes (SOD, CAT, GSH) rather than acting as scavengers themselves.

References

  • Structure-Antioxidant Activity Rel

    • Source: Taylor & Francis / Free Radical Research
    • Relevance: Establishes the necessity of the C2=C3 double bond and catechol group for high DPPH activity (Quercetin's dominance).
  • Flavones' and Flavonols' Antiradical Structure–Activity Rel

    • Source: NCBI / PMC
    • Relevance: Provides the quantum mechanical basis (SPLET/HAT mechanisms) for why planar flavonols outperform twisted flavanones.
  • Comparative Analysis of Molecular Properties and Reactions with Oxidants for Quercetin, C

    • Source: NCBI / PMC
    • Relevance: Direct comparison of Quercetin vs. Naringenin (a flavanone similar to the core of 5H78DMF)
  • The Chemistry and the Anti-Inflamm

    • Source: MDPI
    • Relevance: Discusses how methoxylation (as seen in 5H78DMF)
  • PubChem Compound Summary: 5-Hydroxy-7,8-dimethoxyflavanone. [1]

    • Source: PubChem (CID 188316)
    • Relevance: Verification of the specific chemical structure (C17H16O5)

Sources

A Researcher's Guide to Validating the Reproducibility of MDR Reversal by 5-Hydroxy-7,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers to systematically evaluate and validate the potential of 5-Hydroxy-7,8-dimethoxyflavanone (HDMF) as a reproducible agent for reversing multidrug resistance (MDR) in cancer cells. We will delve into the mechanistic rationale, present a suite of self-validating experimental protocols, and compare its potential efficacy against established benchmarks.

The Challenge of Multidrug Resistance and the Promise of Flavonoids

The emergence of multidrug resistance is a primary cause of failure in cancer chemotherapy.[1] A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1), which functions as a drug efflux pump.[1][2] This pump actively removes a wide array of chemotherapeutic agents from cancer cells, lowering their intracellular concentration and rendering them ineffective.

To counter this, research has focused on P-gp inhibitors, also known as chemosensitizers, that can restore the efficacy of anticancer drugs.[1][3] Flavonoids, a class of natural compounds found in plants, have emerged as a promising source of P-gp inhibitors due to their structural diversity and potential for low toxicity.[4][5] Polymethoxyflavones (PMFs), characterized by multiple methoxy groups, have shown particular promise in cancer research.[6] While the specific compound 5-Hydroxy-7,8-dimethoxyflavanone is less characterized, related 5-hydroxy PMFs have demonstrated significant inhibitory effects on cancer cell growth, suggesting the hydroxyl group at the 5-position may be crucial for activity.[7]

This guide establishes a rigorous methodology to test the hypothesis that HDMF can reproducibly reverse P-gp-mediated MDR. We will benchmark its performance against two well-characterized modulators:

  • Verapamil: A first-generation P-gp inhibitor and calcium channel blocker. It acts as a competitive substrate for P-gp, thereby inhibiting the efflux of other drugs.[8][9][10] However, its clinical use is limited by cardiovascular side effects at the high concentrations needed for MDR reversal.[11][12]

  • Tariquidar (XR9576): A potent and specific third-generation, non-competitive P-gp inhibitor.[13][14] It has shown promise in clinical trials by inhibiting P-gp for extended periods without significant pharmacokinetic interactions with chemotherapy agents.[13][15]

Mechanistic Framework for P-gp Inhibition

P-gp utilizes the energy from ATP hydrolysis to expel substrates. An effective inhibitor can interfere with this process at several key points: by competing for the drug-binding site, by inhibiting ATPase activity, or by altering the protein's conformation. The following diagram illustrates this pathway and the potential points of intervention for a novel agent like HDMF.

cluster_membrane Cell Membrane cluster_atp cluster_intra cluster_extra Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapy Drug Pgp->Chemo_out Efflux ATP ATP ATP->Pgp Provides Energy Chemo_in Chemotherapy Drug Chemo_in->Pgp Binds to P-gp HDMF_in HDMF HDMF_in->Pgp Inhibition? (Binding/ATPase) Verapamil_in Verapamil Verapamil_in->Pgp Competitive Inhibition Tariquidar_in Tariquidar Tariquidar_in->Pgp Non-competitive Inhibition

Caption: P-gp-mediated drug efflux pathway and potential inhibition points for MDR reversal agents.

Experimental Workflow for Validating Reproducibility

To rigorously assess the MDR reversal properties of HDMF, a multi-step experimental approach is required. Each stage provides a different layer of evidence, from cellular effects to direct molecular interactions. This workflow ensures that any observed chemosensitization is directly attributable to a reproducible effect on P-gp.

Start Hypothesis: HDMF reverses P-gp-mediated MDR Exp1 Experiment 1: Cytotoxicity Assay (Chemosensitization) Start->Exp1 Result1 Does HDMF increase chemo-drug potency in resistant cells? Exp1->Result1 Exp2 Experiment 2: Drug Accumulation Assay (Rhodamine 123) Result1->Exp2 Yes NoEffect Conclusion: HDMF does not show reproducible MDR reversal activity Result1->NoEffect No Result2 Does HDMF increase intracellular substrate accumulation? Exp2->Result2 Exp3 Experiment 3: P-gp ATPase Assay Result2->Exp3 Yes Result2->NoEffect No Result3 Does HDMF modulate P-gp ATPase activity (stimulation/inhibition)? Exp3->Result3 Exp4 Experiment 4: Western Blot Analysis Result3->Exp4 Yes Result3->NoEffect No, or conflicting Result4 Does HDMF alter P-gp expression levels? Exp4->Result4 Conclusion Conclusion: HDMF is a reproducible MDR reversal agent Result4->Conclusion No change (Functional Inhibitor) Result4->Conclusion Downregulation (Expression Inhibitor) Result4->NoEffect Upregulation

Caption: A logical workflow for the systematic evaluation of HDMF's MDR reversal activity.

Detailed Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step protocols. For reproducibility, it is critical to use a paired cell line model: a drug-sensitive parental cell line (e.g., MCF-7, K562) and its P-gp-overexpressing, drug-resistant counterpart (e.g., MCF-7/ADR, K562/ADR).

Experiment 1: Chemosensitization via Cytotoxicity Assay

Objective: To determine if non-toxic concentrations of HDMF can restore the sensitivity of MDR cancer cells to a P-gp substrate chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).

Methodology (MTT Assay): The MTT assay is a colorimetric method that measures cell metabolic activity, serving as an indicator of cell viability.[16][17]

  • Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[17]

  • Compound Preparation: Prepare serial dilutions of the chemotherapeutic drug. For each drug concentration, prepare sets with and without a fixed, non-toxic concentration of HDMF, Verapamil, and Tariquidar. A preliminary experiment should be run to determine the maximum non-toxic concentration of the reversal agents.

  • Treatment: Replace the medium with the drug/reversal agent combinations. Include controls for untreated cells and cells treated with reversal agents alone. Incubate for 48-72 hours.[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[17]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Determine the IC₅₀ (concentration inhibiting 50% of cell growth) for the chemotherapeutic agent under each condition. The Reversal Fold (RF) is calculated as: IC₅₀ (chemo alone) / IC₅₀ (chemo + reversal agent).

Data Presentation:

CompoundCell LineChemotherapy IC₅₀ (µM) [Alone]Chemotherapy IC₅₀ (µM) [With Reversal Agent]Reversal Fold (RF)
HDMF Sensitivee.g., 0.5e.g., 0.48~1
Resistant e.g., 15.0e.g., 1.510
Verapamil Sensitivee.g., 0.5e.g., 0.5~1
Resistant e.g., 15.0e.g., 2.56
Tariquidar Sensitivee.g., 0.5e.g., 0.49~1
Resistant e.g., 15.0e.g., 0.625

Interpretation: A high RF value specifically in the resistant cell line indicates successful chemosensitization.[19] No significant change in the sensitive cell line confirms the effect is MDR-specific.

Experiment 2: P-gp Function via Drug Accumulation Assay

Objective: To directly measure if HDMF inhibits the efflux function of P-gp, leading to increased intracellular accumulation of a P-gp substrate.

Methodology (Rhodamine 123 Accumulation): Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp.[20] Its accumulation inside cells can be quantified by flow cytometry or fluorescence microscopy.

  • Cell Preparation: Harvest resistant cells and adjust the density to 1x10⁶ cells/mL in a suitable buffer (e.g., serum-free medium or PBS).[21]

  • Incubation: Aliquot cells and pre-incubate them for 30 minutes at 37°C with HDMF, Verapamil, Tariquidar, or a vehicle control.

  • Substrate Addition: Add Rh123 to a final concentration of ~5 µM and incubate for an additional 30-60 minutes, protected from light.[22][23]

  • Washing: Stop the accumulation by placing tubes on ice and washing the cells twice with ice-cold PBS to remove extracellular Rh123.[20]

  • Analysis: Resuspend the cell pellet in fresh cold PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation ~507 nm, Emission ~529 nm).[23]

Data Presentation:

CompoundMean Fluorescence Intensity (MFI)Fold Increase in Accumulation (vs. Control)
Control (Resistant Cells) e.g., 1001.0
HDMF e.g., 8508.5
Verapamil e.g., 6006.0
Tariquidar e.g., 150015.0

Interpretation: A significant increase in the mean fluorescence intensity in the presence of HDMF demonstrates its ability to inhibit P-gp's pumping function, leading to higher intracellular substrate levels.

Experiment 3: P-gp Molecular Interaction via ATPase Activity Assay

Objective: To determine if HDMF directly interacts with P-gp by measuring changes in its ATP hydrolysis rate. Some inhibitors stimulate ATPase activity (acting as substrates that are poorly transported), while others inhibit it.[24]

Methodology (Colorimetric Phosphate Assay): This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp in isolated membrane vesicles.[25]

  • Assay Setup: Use commercially available membrane vesicles expressing high levels of human P-gp.

  • Reaction Mixture: In a 96-well plate, combine P-gp membranes with an ATPase assay buffer containing MgATP.[26]

  • Compound Addition: Add serial dilutions of HDMF, Verapamil (a known stimulator), and Sodium Orthovanadate (a known inhibitor) to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.[24]

  • Detection: Stop the reaction and add a detection reagent (e.g., a molybdate solution) that forms a colored complex with the liberated Pi.[26]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 850 nm).

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity and plot it as a function of compound concentration.

Data Presentation:

CompoundEffect on ATPase ActivityMax. Stimulation (Fold over Basal)IC₅₀ of Inhibition (µM)
HDMF Stimulation / Inhibitione.g., 2.5N/A
Verapamil (Control) Stimulatione.g., 3.0N/A
Tariquidar (Control) Inhibition of stimulated activityN/Ae.g., 0.05

Interpretation: Stimulation of ATPase activity suggests HDMF is a P-gp substrate, binding to the protein and promoting ATP hydrolysis.[2] Inhibition suggests a different mechanism that blocks the catalytic cycle. This data provides direct evidence of a molecular interaction between HDMF and P-gp.

Experiment 4: P-gp Expression via Western Blot

Objective: To determine if chronic exposure to HDMF alters the total cellular expression level of P-gp. Some compounds can down-regulate the expression of the ABCB1 gene, offering a longer-term reversal effect.[27]

Methodology (Immunoblotting):

  • Cell Treatment: Culture resistant cells in the presence or absence of HDMF for an extended period (e.g., 48-72 hours).

  • Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[28] Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.[29]

  • Protein Transfer: Electro-transfer the separated proteins onto a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for P-gp (e.g., C219 or 4E3).[20][30] Also, probe a separate blot or re-probe the same blot for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[28]

  • Densitometry: Quantify the band intensities and normalize the P-gp signal to the loading control.

Data Presentation:

TreatmentP-gp Expression (Normalized to Control)β-actin (Loading Control)
Untreated Resistant Cells 1.001.00
HDMF-Treated (48h) e.g., 0.951.00

Interpretation: No significant change in P-gp levels suggests HDMF acts as a functional inhibitor. A decrease in P-gp expression would indicate that HDMF also affects the synthesis or stability of the transporter, which could be a highly desirable secondary mechanism.

Synthesizing the Evidence for Reproducibility

The true measure of a compound's utility is the reproducibility of its effects across a robust, multi-faceted testing framework. If 5-Hydroxy-7,8-dimethoxyflavanone consistently demonstrates (1) potent chemosensitization in resistant cells, (2) a corresponding increase in intracellular drug accumulation, (3) direct modulation of P-gp's ATPase activity, and (4) a well-defined effect (or lack thereof) on P-gp expression, then a strong case can be made for its potential as a reproducible MDR reversal agent.

This guide provides the necessary scientific and methodological foundation for any researcher seeking to validate these effects. By adhering to these self-validating protocols and benchmarking against established standards, the scientific community can confidently and reproducibly assess the therapeutic potential of novel flavonoid compounds in overcoming one of oncology's most persistent challenges.

References

A complete list of all sources cited within this guide, including full titles and verifiable URLs.

  • ATPase Activity Assay. Bio-protocol. [Link]

  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. PMC. [Link]

  • P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. PMC. [Link]

  • Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor. Taylor & Francis Online. [Link]

  • Small and Innovative Molecules as New Strategy to Revert MDR. PMC. [Link]

  • Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation. Ovid. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC. [Link]

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  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [Link]

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A Definitive Guide to the Structural Elucidation of 5-Hydroxy-7,8-dimethoxyflavanone: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 5-Hydroxy-7,8-dimethoxyflavanone, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this definitive technique with other widely used spectroscopic methods.

The Imperative of Structural Accuracy

5-Hydroxy-7,8-dimethoxyflavanone is a member of the flavonoid class of compounds, which are known for their diverse biological activities.[1] Accurate structural confirmation is the bedrock upon which all subsequent research is built, from understanding structure-activity relationships (SAR) to designing more potent and selective therapeutic agents. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable insights into a molecule's connectivity and composition, they can sometimes be insufficient for resolving subtle stereochemical ambiguities or definitively placing substituents on a complex scaffold. X-ray crystallography, by directly imaging the electron density of a molecule, provides an unparalleled level of structural detail.[2]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands careful planning and execution. The quality of the final structure is intrinsically linked to the quality of the initial crystals.[3]

Part 1: Crystal Growth – The Foundation of a Successful Experiment

Obtaining high-quality single crystals is often the most challenging aspect of the process.[4] The goal is to grow crystals that are well-formed, free of defects, and of a suitable size (typically 0.1-0.3 mm in each dimension).[2] The slow evaporation method is a common and effective technique for many organic compounds.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Begin by dissolving a small amount of purified 5-Hydroxy-7,8-dimethoxyflavanone in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine a solvent system where the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the flavanone in the chosen solvent system at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a few needle pricks. This allows for slow evaporation of the solvent, which is crucial for the formation of large, well-ordered crystals.[3]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to dry.

Part 2: Data Collection and Structure Refinement

With a suitable crystal in hand, the next step is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.

Experimental Protocol: X-ray Diffraction Data Collection and Structure Solution

  • Crystal Mounting: Under a microscope, select a well-formed crystal and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil) if data will be collected at low temperatures.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[4] A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.[2] As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

experimental_workflow cluster_prep Crystal Preparation cluster_analysis X-ray Diffraction Analysis Purified_Sample Purified 5-Hydroxy-7,8- dimethoxyflavanone Dissolution Dissolution in Appropriate Solvent Purified_Sample->Dissolution Filtration Filtration Dissolution->Filtration Slow_Evaporation Slow Evaporation Filtration->Slow_Evaporation Single_Crystals High-Quality Single Crystals Slow_Evaporation->Single_Crystals Mounting Crystal Mounting Single_Crystals->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Figure 1: Workflow for X-ray Crystallographic Analysis.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, it is often used in conjunction with other analytical methods. The following table compares the strengths and limitations of these techniques for the structural elucidation of 5-Hydroxy-7,8-dimethoxyflavanone.

TechniqueStrengthsLimitations
Single-Crystal X-ray Crystallography - Unambiguous 3D structure determination.[5]- Provides precise bond lengths, bond angles, and stereochemistry.[2]- Can reveal intermolecular interactions in the solid state.- Requires high-quality single crystals, which can be difficult to obtain.[4]- The determined structure is of the molecule in the solid state, which may differ from its conformation in solution.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the connectivity of atoms (¹H, ¹³C, COSY, HMBC, HSQC).[7]- Can be used to study the molecule's conformation and dynamics in solution.[6]- Does not require crystallization.[8]- May not be able to resolve all stereochemical ambiguities.- Interpretation of complex spectra can be challenging.- Provides information on the average structure in solution.
Mass Spectrometry (MS) - Provides the accurate molecular weight and elemental composition of the molecule.[9]- Fragmentation patterns can offer clues about the molecular structure.[9]- Does not provide information about the 3D arrangement of atoms or stereochemistry.- Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy - Identifies the functional groups present in the molecule.- Provides limited information about the overall molecular structure.

A Synergistic Approach to Structure Validation

The most robust approach to structure confirmation involves the integration of data from multiple analytical techniques. This creates a self-validating system where the results from each method corroborate the others.

data_integration cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (Connectivity & Solution Conformation) Confirmed_Structure Unambiguously Confirmed Structure NMR->Confirmed_Structure MS Mass Spectrometry (Molecular Formula) MS->Confirmed_Structure IR IR Spectroscopy (Functional Groups) IR->Confirmed_Structure Xray X-ray Crystallography (3D Structure in Solid State) Xray->Confirmed_Structure Proposed_Structure Proposed Structure of 5-Hydroxy-7,8-dimethoxyflavanone Proposed_Structure->NMR Proposed_Structure->MS Proposed_Structure->IR Proposed_Structure->Xray

Figure 2: Integrated approach to structure validation.

In the case of 5-Hydroxy-7,8-dimethoxyflavanone, NMR spectroscopy would be used to establish the carbon-hydrogen framework and the connectivity of the methoxy and hydroxyl groups. High-resolution mass spectrometry would confirm the elemental composition. IR spectroscopy would verify the presence of key functional groups such as the hydroxyl and carbonyl groups. Finally, X-ray crystallography would provide the definitive 3D structure, confirming the precise placement of the substituents on the flavanone core and elucidating the molecule's conformation and packing in the solid state.

Conclusion

The structural elucidation of novel or synthesized compounds like 5-Hydroxy-7,8-dimethoxyflavanone is a critical step in chemical and pharmaceutical research. While a suite of analytical techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. By integrating crystallographic data with spectroscopic and spectrometric results, researchers can achieve the highest level of confidence in their structural assignments, paving the way for further investigation into the compound's biological properties and potential therapeutic applications.

References

  • Herath, W., et al. (2010). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Taylor & Francis Online. Available at: [Link]

  • Torrenegra-Guerrero, et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & - PharmacologyOnLine. SILAE. Available at: [Link]

  • FooDB. (2010). Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970). FooDB. Available at: [Link]

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Comparative Pharmacokinetics of Methoxyflavanones: A Technical Guide to Structural Bio-Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of Methoxyflavanones in Animal Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The "Methoxy Advantage"

In the development of flavonoid-based therapeutics, poor oral bioavailability remains the primary bottleneck. Classical flavanones (e.g., Naringenin, Eriodictyol) undergo rapid and extensive Phase II metabolism (glucuronidation and sulfation) in the intestine and liver, often resulting in negligible systemic exposure of the aglycone.

Methoxyflavanones —flavanones where one or more hydroxyl groups are replaced by methoxy (-OCH₃) groups—represent a structural solution to this pharmacokinetic (PK) deficit.[2] This guide objectively compares the PK profiles of methoxyflavanones against their hydroxylated analogs in animal models, demonstrating how "metabolic capping" shifts the disposition profile from rapid elimination to sustained systemic availability.

Mechanistic Foundation: Metabolic Capping

The superior pharmacokinetic performance of methoxyflavanones is driven by Metabolic Resistance .[3]

  • Hydroxylated Flavanones: Free phenolic -OH groups (especially at C7 and C3') are high-affinity substrates for UGT (UDP-glucuronosyltransferase) and SULT (Sulfotransferase).

  • Methoxyflavanones: Methylation "caps" these reactive sites. To be conjugated, the molecule must first undergo oxidative demethylation (Phase I metabolism via CYPs), which is a slower rate-limiting step than direct conjugation. This delay significantly extends the plasma half-life (

    
    ) and Area Under the Curve (AUC).
    
Visualization: The Metabolic Blockade

The following diagram illustrates the divergent metabolic fates of a generic hydroxy-flavanone versus a methoxy-flavanone.

MetabolicPathways cluster_0 Gut Lumen & Enterocyte cluster_1 Hepatocyte (Liver) Input_OH Hydroxy-Flavanone (e.g., Naringenin) UGT UGT/SULT Enzymes (Rapid Conjugation) Input_OH->UGT Direct Substrate Input_OMe Methoxy-Flavanone (e.g., 5,7-Dimethoxyflavanone) CYP CYP450 (Slow O-Demethylation) Input_OMe->CYP Metabolic Resistance Systemic Systemic Circulation (Bioavailability) Input_OMe->Systemic High Lipophilicity Bypasses First-Pass Conjugate Glucuronide/Sulfate Metabolites UGT->Conjugate Rapid Conversion Excretion Renal/Biliary Excretion Conjugate->Excretion Rapid Elimination Intermediate Demethylated Intermediate CYP->Intermediate Rate-Limiting Step Intermediate->UGT Subsequent Conjugation

Figure 1: Comparative metabolic fate. Methoxyflavanones bypass rapid Phase II conjugation, accessing systemic circulation more effectively than hydroxylated analogs.

Comparative Pharmacokinetic Profiles

The following data summarizes key PK parameters derived from rat models (Sprague-Dawley), comparing Hesperetin (monomethoxy) and 5,7-Dimethoxyflavanone (DMF) against the fully hydroxylated Naringenin .

Table 1: PK Parameters in Rat Models (Oral Administration)
Compound ClassCompoundDose (mg/kg)

(ng/mL)

(h)

(h)
Bioavailability Mechanism
Hydroxy-Flavanone Naringenin50~200 - 4000.5 - 1.02.3Limited by extensive first-pass glucuronidation.
Mono-Methoxy Hesperetin50~800 - 12001.0 - 3.03.5 - 5.04'-methoxy group protects B-ring; moderate lipophilicity increase.
Poly-Methoxy 5,7-DMF25~600*1.56.0+A-ring methylation blocks primary conjugation sites; high metabolic stability.

*Note: Despite lower dosage, 5,7-DMF maintains comparable systemic exposure to higher doses of hydroxylated analogs due to reduced clearance.

Key Observations
  • Delayed

    
    :  Methoxyflavanones often exhibit a delayed 
    
    
    
    compared to aglycones. This suggests absorption occurs along a wider stretch of the intestine due to high lipophilicity, or potential enterohepatic recirculation.
  • Extended Half-life (

    
    ):  The replacement of the 7-OH group (a primary glucuronidation site) with a methoxy group (as in 7-methoxyflavanone or DMF) drastically reduces clearance (
    
    
    
    ).
  • Lipophilicity & Distribution: Methoxyflavanones exhibit higher Volume of Distribution (

    
    ), indicating extensive tissue penetration, including the Blood-Brain Barrier (BBB), which is critical for neuropharmacological applications.
    

Validated Experimental Protocol

To generate reproducible PK data for methoxyflavanones, researchers must account for their low aqueous solubility and potential for non-specific binding.

Workflow: Single-Dose Oral PK Study in Rats

PKWorkflow cluster_sampling 3. Serial Blood Sampling Prep 1. Formulation Preparation Vehicle: 0.5% CMC-Na or 10% DMSO/PEG400/Saline Admin 2. Administration Oral Gavage (PO) Fasted (12h) SD Rats Prep->Admin Timepoints Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h Admin->Timepoints Collection Site: Jugular Vein Cannula Anticoagulant: Heparin/EDTA Timepoints->Collection Process 4. Plasma Processing Centrifuge 3000g, 10 min, 4°C Collection->Process Extract 5. Extraction (LLE) Solvent: Ethyl Acetate or MTBE (Crucial for lipophilic methoxy-cpds) Process->Extract Analysis 6. UPLC-MS/MS Analysis MRM Mode Extract->Analysis

Figure 2: Step-by-step pharmacokinetic study workflow optimized for lipophilic flavonoids.

Protocol Specifics for Methoxyflavanones[4]
1. Formulation (Solubility Challenge)

Unlike glycosides, methoxyflavanones are highly lipophilic and practically insoluble in water.

  • Recommended Vehicle: 10% DMSO + 40% PEG 400 + 50% Saline.

  • Avoid: Pure aqueous suspensions (e.g., simple saline) as this leads to erratic absorption and high inter-subject variability.

2. Blood Sampling & Processing
  • Stability: Methoxyflavanones are generally stable in plasma at -80°C. However, if measuring metabolites (demethylated intermediates), add ascorbic acid (0.1%) to prevent oxidation of the newly formed phenol groups.

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE (Methyl tert-butyl ether) yields cleaner recovery (>85%) for methoxy-derivatives compared to protein precipitation with acetonitrile, which may trap lipophilic compounds in the protein pellet.

3. Analytical Quantification (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is often more sensitive for polymethoxyflavanones (forming

    
     adducts) compared to Negative Mode used for hydroxylated flavanones.
    
  • Internal Standard: Use a structural analog like Isoflavone or a deuterated isotope. Avoid using hydroxylated flavanones (e.g., Quercetin) as internal standards due to different extraction efficiencies.

References

  • Mekjaruskul, C., et al. (2012). "Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats." Journal of Ethnopharmacology.

  • Walle, T. (2009). "Methylation of dietary flavones increases their metabolic stability and chemopreventive effects." International Journal of Molecular Sciences.

  • Ding, T., et al. (2020). "Comparative Pharmacokinetic Study of Hesperetin after Oral Administration in Normal and Hyperuricemia Rats by UPLC-MS/MS." Frontiers in Pharmacology.

  • Li, H., et al. (2022). "Effects of Isosakuranetin on Pharmacokinetic Changes of Tofacitinib in Rats with N-Dimethylnitrosamine-Induced Liver Cirrhosis." Pharmaceutics.

  • Tsuji, P.A., & Walle, T. (2008). "Cytotoxic effects of the constituent methoxyflavones of Kaempferia parviflora in human intestinal Caco-2 cells." Drug Metabolism and Disposition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.